molecular formula C8H7IN2O B1384740 3-Iodo-6-methoxy-1H-indazole CAS No. 936138-17-9

3-Iodo-6-methoxy-1H-indazole

Cat. No.: B1384740
CAS No.: 936138-17-9
M. Wt: 274.06 g/mol
InChI Key: OHXDNTHWTHMKRG-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxy-1H-indazole is a useful research compound. Its molecular formula is C8H7IN2O and its molecular weight is 274.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-6-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXDNTHWTHMKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650582
Record name 3-Iodo-6-methoxy-2H-indazole
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Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-46-4, 936138-17-9
Record name 3-Iodo-6-methoxy-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-6-methoxy-2H-indazole
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URL https://comptox.epa.gov/dashboard/DTXSID80650582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Iodo-6-methoxy-1H-indazole: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-6-methoxy-1H-indazole is a substituted indazole, a class of heterocyclic aromatic organic compounds. Indazoles consist of a bicyclic structure formed by the fusion of a benzene ring and a pyrazole ring. This particular derivative, with an iodine atom at the 3-position and a methoxy group at the 6-position, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural features, particularly the reactive iodine atom, make it an ideal scaffold for introducing molecular diversity through cross-coupling reactions, enabling the exploration of new chemical entities in drug discovery programs.

The indazole core is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1] Notably, several FDA-approved drugs, such as the anti-cancer agents niraparib and pazopanib, feature the indazole moiety, highlighting its significance in medicinal chemistry.[1] This guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its utility in the development of kinase inhibitors.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 936138-17-9[2][3]
Molecular Formula C8H7IN2O[3]
Molecular Weight 274.06 g/mol [3]
Appearance Solid (predicted)
Boiling Point 393.1°C at 760 mmHg (predicted)[3]
Storage 2-8°C, protect from light[3]
Purity Typically ≥95%
SMILES COC1=CC2=C(C=C1)C(I)=NN2
InChI InChI=1S/C8H7IN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11)
Safety Information

This compound should be handled with care in a laboratory setting, following standard safety protocols. The available safety data indicates the following hazards:

Hazard StatementGHS PictogramPrecautionary Statement
H302: Harmful if swallowedGHS07 (Harmful)P264: Wash skin thoroughly after handling.
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritationP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
H335: May cause respiratory irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound

Step 1: Synthesis of 6-methoxy-1H-indazole

The synthesis of 6-methoxy-1H-indazole can be achieved through the cyclization of an appropriate precursor, such as 2-amino-4-methoxybenzaldehyde, with a suitable reagent like hydrazine.

Synthesis_Step1 cluster_product Product 2_amino_4_methoxybenzaldehyde 2-Amino-4-methoxybenzaldehyde 2_amino_4_methoxybenzaldehyde->Reaction Hydrazine Hydrazine (N2H4) Hydrazine->Reaction Solvent Solvent (e.g., Ethanol) Catalyst Acid catalyst (optional) Temperature Reflux 6_methoxy_1H_indazole 6-methoxy-1H-indazole Reaction->6_methoxy_1H_indazole Cyclization

Caption: Synthesis of 6-methoxy-1H-indazole.

Experimental Protocol:

  • To a solution of 2-amino-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.2 eq).

  • The reaction mixture is then heated to reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by recrystallization or column chromatography to yield pure 6-methoxy-1H-indazole.

Step 2: Iodination of 6-methoxy-1H-indazole

The C3 position of the indazole ring can be selectively iodinated using molecular iodine in the presence of a base.[4] This method is widely used for the synthesis of 3-iodoindazoles.

Synthesis_Step2 cluster_product Product 6_methoxy_1H_indazole 6-methoxy-1H-indazole 6_methoxy_1H_indazole->Reaction Iodine Iodine (I2) Iodine->Reaction Base Base (e.g., KOH, K2CO3) Solvent Solvent (e.g., DMF) Temperature Room Temperature 3_Iodo_6_methoxy_1H_indazole This compound Reaction->3_Iodo_6_methoxy_1H_indazole Iodination

Caption: Iodination of 6-methoxy-1H-indazole.

Experimental Protocol:

  • Dissolve 6-methoxy-1H-indazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • To this solution, add a base such as potassium carbonate (K2CO3) (2.0 eq) followed by the portion-wise addition of iodine (I2) (1.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the excess iodine with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary application of this compound in the pharmaceutical industry is as a key intermediate for the synthesis of more complex molecules, particularly kinase inhibitors.[5][6] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The iodine atom at the C3 position of the indazole ring serves as a versatile "handle" for introducing various substituents through transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the indazole core to optimize the potency and selectivity of kinase inhibitors.

Kinase_Inhibitor_Synthesis cluster_starting_material Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Products Indazole This compound Suzuki Suzuki Coupling (Boronic Acids/Esters) Indazole->Suzuki Pd catalyst, Base Heck Heck Coupling (Alkenes) Indazole->Heck Pd catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Indazole->Sonogashira Pd/Cu catalyst, Base Library Library of Diverse Indazole Derivatives Suzuki->Library Heck->Library Sonogashira->Library Kinase_Inhibitors Potential Kinase Inhibitors Library->Kinase_Inhibitors Biological Screening

Caption: Synthetic utility in kinase inhibitor development.

The synthesized library of indazole derivatives can then be screened against a panel of protein kinases to identify potent and selective inhibitors. The methoxy group at the 6-position can also influence the pharmacokinetic properties of the final compounds, such as solubility and metabolic stability.

Spectroscopic Characterization

While experimental spectra for this compound are not publicly available, its spectroscopic characteristics can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the N-H proton of the indazole, and the methoxy protons. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing and anisotropic effects of the iodine atom.

Proton(s)Predicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (C4)7.5 - 7.8d
Aromatic-H (C5)6.8 - 7.1dd
Aromatic-H (C7)7.2 - 7.5d
NH12.0 - 13.5br s
OCH33.8 - 4.0s
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbon attached to the iodine atom (C3) is expected to have a significantly lower chemical shift compared to an unsubstituted carbon.

CarbonPredicted Chemical Shift (δ, ppm)
C385 - 95
C3a140 - 145
C4120 - 125
C5100 - 105
C6155 - 160
C7110 - 115
C7a135 - 140
OCH355 - 60
Mass Spectrometry (Predicted)

In a mass spectrum, this compound would be expected to show a prominent molecular ion peak (M+) at m/z 274. The isotopic pattern of iodine (100% ¹²⁷I) will result in a single molecular ion peak. Fragmentation may involve the loss of iodine, the methoxy group, or other characteristic fragments of the indazole ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely display characteristic absorption bands for the N-H stretch (around 3100-3300 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic system (around 1450-1620 cm⁻¹), and a strong C-O stretching band for the methoxy group (around 1020-1250 cm⁻¹).[7]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined structure and the presence of a strategically placed iodine atom facilitate the synthesis of diverse libraries of compounds, particularly for the discovery of novel kinase inhibitors. This technical guide provides a comprehensive overview of its properties, a plausible synthetic route, and its key applications, underscoring its importance in the ongoing quest for new therapeutic agents.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

3-Iodo-6-methoxy-1H-indazole (CAS No. 936138-17-9) is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2] The indazole scaffold is a recognized "privileged structure," known for its ability to bind to a wide array of biological targets, most notably protein kinases.[3][4] The strategic placement of a methoxy group at the 6-position and an iodine atom at the 3-position endows this molecule with unique properties. The methoxy group modulates the electronic environment of the ring system, while the iodine atom serves as a versatile synthetic handle. This "handle" is readily exploited in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid generation of diverse molecular libraries for drug discovery programs.[3][5] This guide provides a detailed exploration of its synthesis, reaction mechanism, characterization, and safe handling.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound is conceptually straightforward. The primary disconnection occurs at the C3-Iodine bond, identifying the commercially available or readily synthesized 6-methoxy-1H-indazole as the direct precursor. The synthetic strategy hinges on a regioselective electrophilic iodination reaction at the C3 position, which is the most nucleophilic carbon on the electron-rich indazole ring system.

G Target This compound Disconnection C-I Bond Formation (Electrophilic Iodination) Target->Disconnection Precursor 6-methoxy-1H-indazole Disconnection->Precursor

Caption: Retrosynthetic pathway for this compound.

Detailed Synthetic Protocol

This protocol describes the direct C3-iodination of 6-methoxy-1H-indazole. The method is adapted from established procedures for the iodination of unprotected indazoles, which proceed under basic conditions to enhance the nucleophilicity of the heterocyclic ring.[5][6]

Materials and Reagents:

  • 6-methoxy-1H-indazole (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Potassium Hydroxide (KOH) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-1H-indazole (1.0 eq) and potassium hydroxide (1.2 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of starting material). Stir the mixture at room temperature for 15-20 minutes. The formation of the potassium indazolide salt should result in a homogeneous solution or a fine suspension.

    • Rationale: The strong base (KOH) deprotonates the acidic N-H of the indazole. This forms the indazolide anion, a much stronger nucleophile, which is critical for activating the ring towards electrophilic attack.

  • Iodination: In a separate flask, dissolve iodine (1.1 eq) in a minimal amount of anhydrous DMF. Add this iodine solution dropwise to the reaction mixture at 0 °C (ice bath).

    • Rationale: A slight excess of iodine ensures complete consumption of the starting material. Dropwise addition at low temperature helps to control the reaction exotherm and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution portion-wise until the dark color of the excess iodine has been completely discharged.

    • Rationale: Sodium thiosulfate reduces unreacted I₂ to colorless iodide (I⁻), simplifying the purification process.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x).

    • Rationale: Washing with water removes the DMF solvent, and the brine wash removes residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 6-methoxy-1H-indazole proceeds via a classic electrophilic aromatic substitution mechanism, greatly facilitated by the initial deprotonation of the indazole nitrogen.[7]

  • Deprotonation: The base (KOH) abstracts the acidic proton from the N1 position of the indazole ring, forming the potassium indazolide salt.

  • Nucleophilic Attack: The resulting anion is a highly activated, electron-rich species. The negative charge is delocalized across the ring system, significantly increasing the nucleophilicity of the C3 position. This activated ring attacks a molecule of elemental iodine (I₂).

  • Product Formation: The attack on iodine displaces an iodide ion (I⁻) as a leaving group, resulting in the formation of the final C-I bond and yielding the neutral this compound product.

G cluster_0 Mechanism of C3-Iodination Indazole 6-Methoxy-1H-Indazole Base + KOH - H₂O Indazole->Base Anion Potassium Indazolide (Activated Intermediate) Base->Anion Iodine + I-I Anion->Iodine Nucleophilic Attack at C3 Product This compound + KI Iodine->Product

Caption: Stepwise mechanism for the base-mediated iodination of indazole.

Characterization and Data Analysis

Summary of Physicochemical and Spectral Data

PropertyValueSource
CAS Number 936138-17-9[1][2]
Molecular Formula C₈H₇IN₂O[1][2]
Molecular Weight 274.06 g/mol [1]
Predicted ¹H NMR NH Proton: Broad singlet, δ ~13.0-14.0 ppm. Aromatic Protons: H4 (doublet, J ≈ 8.8 Hz), H5 (doublet of doublets), H7 (doublet, J ≈ 2.0 Hz). Methoxy Protons: Singlet, δ ~3.8-3.9 ppm.-
Mass Spectrometry Expected [M+H]⁺: 274.97-

¹H NMR Interpretation:

  • Aromatic Region: The spectrum is expected to show three distinct signals in the aromatic region. The proton at C4 will appear as a doublet due to coupling with the H5 proton. The H7 proton will appear as a narrow doublet or singlet due to its meta-relationship with H5. The H5 proton will be a doublet of doublets, coupling to both H4 and H7.

  • Methoxy Group: A sharp singlet integrating to three protons will be observed around 3.8-3.9 ppm, characteristic of a methoxy group attached to an aromatic ring.

  • NH Proton: The N-H proton of the indazole ring is acidic and will typically appear as a very broad singlet far downfield.

Safety and Handling Precautions

Proper safety measures are mandatory when performing this synthesis.[9]

  • N-Iodosuccinimide (NIS) / Iodine (I₂): Both are potent iodinating agents. Iodine is harmful if swallowed or inhaled and causes skin irritation.[10] NIS is also harmful if swallowed and causes serious skin and eye irritation.[9][11] Both are light and moisture sensitive.[9][12]

  • Potassium Hydroxide (KOH): A strong, corrosive base. Causes severe skin burns and eye damage. Handle with extreme care.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[13] All manipulations should be performed inside a certified chemical fume hood.[9]

  • Storage: Store reagents in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[10][12]

  • Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.[9]

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its primary application lies in its use in lead optimization campaigns within drug discovery.

  • Scaffold for Kinase Inhibitors: The indazole core is present in numerous kinase inhibitors, including Axitinib, which is synthesized from a di-iodo-indazole precursor.[14]

  • Versatility in Cross-Coupling: The C3-iodo group is a prime site for introducing molecular diversity. It readily participates in Suzuki, Heck, Stille, and Sonogashira coupling reactions, allowing chemists to attach a vast array of aryl, heteroaryl, alkyl, and alkynyl groups. This rapid analogue synthesis is essential for exploring the structure-activity relationship (SAR) of a lead compound and optimizing its potency, selectivity, and pharmacokinetic properties.[3][5]

By providing a reliable synthetic route to this versatile building block, researchers can accelerate the discovery and development of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders.

References

Spectral Data of 3-Iodo-6-methoxy-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-6-methoxy-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in a variety of pharmacologically active compounds. The presence of an iodine atom at the 3-position provides a versatile handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening. The methoxy group at the 6-position modulates the electronic properties and lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic profile.

Molecular Structure and Numbering

The chemical structure and standard numbering of this compound are depicted below. This numbering system will be used for the assignment of spectral signals throughout this guide.

Structure of this compound

Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons, the methoxy group protons, and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing and sterically bulky iodo group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH~13.0br s-
H-4~7.5d~8.8
H-5~6.8dd~8.8, ~2.2
H-7~7.0d~2.2
OCH₃~3.8s-
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the carbon atoms in this compound. The chemical shift of C-3 will be significantly affected by the directly attached iodine atom.

CarbonPredicted Chemical Shift (δ, ppm)
C-3~90
C-3a~140
C-4~122
C-5~110
C-6~160
C-7~98
C-7a~135
OCH₃~55
Experimental Protocol for NMR Data Acquisition

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 or 400 MHz NMR spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument with a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-O bonds.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)Vibration
~3100N-H stretch
~3000Aromatic C-H stretch
~2950, ~2850Aliphatic C-H stretch (methoxy)
~1620, ~1500C=C aromatic ring stretch
~1250Aryl C-O stretch
~1050Alkyl C-O stretch
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, the spectrum is scanned from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₇IN₂O), the expected molecular weight is approximately 274.06 g/mol .[1]

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The mass spectrum, likely obtained using electrospray ionization (ESI), should show a prominent molecular ion peak at m/z = 274.

  • Isotope Pattern: The presence of iodine (¹²⁷I) will result in a characteristic M+1 peak with a very low relative abundance.

  • Fragmentation: Fragmentation may involve the loss of the methoxy group, the iodine atom, or other small neutral molecules.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and observe the molecular ion.

    • Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a novel compound like this compound.

Spectral Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final_Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Workflow for the synthesis, purification, and spectral characterization of this compound.

Conclusion

This technical guide provides a detailed overview of the predicted spectral data for this compound, a compound of interest for drug discovery and development. While experimental data is not publicly available, the predicted NMR, IR, and MS spectra, along with the provided experimental protocols, offer a valuable resource for researchers. The structural insights gained from these spectroscopic techniques are crucial for confirming the identity and purity of synthesized compounds and for understanding their chemical properties.

References

A Technical Guide to the Solubility of 3-Iodo-6-methoxy-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-6-methoxy-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a framework for solvent selection and experimental solubility determination. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper presents a methodology for its determination, grounded in established principles of physical chemistry.

Introduction: The Significance of this compound

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules.[1][2][3] The indazole scaffold is a key pharmacophore in many developmental and approved drugs, particularly in oncology.[4][5] The specific compound, this compound (CAS No. 936138-17-9)[6][7], serves as a versatile intermediate. The iodo-substituent at the 3-position is particularly valuable for introducing further molecular complexity through cross-coupling reactions, while the methoxy group at the 6-position can influence the electronic properties and metabolic stability of the final compound.

Given its utility, a comprehensive understanding of the physicochemical properties of this compound is essential for chemists and pharmaceutical scientists. Solubility, in particular, dictates the choice of solvents for chemical reactions, impacts the efficiency of crystallization and purification processes, and is a critical parameter in preclinical formulation studies.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. The overall process of dissolution can be conceptually broken down into three steps:

  • Breaking of solute-solute interactions: Energy is required to overcome the crystal lattice energy of the solid this compound.

  • Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent large enough to accommodate the solute molecule.

  • Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a substance to dissolve, the Gibbs free energy of the system must decrease.

Molecular Structure and its Influence on Solubility

The molecular structure of this compound (C8H7IN2O, Molar Mass: 274.06 g/mol )[8] dictates its solubility characteristics. Key features include:

  • Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. The N-H group can act as a hydrogen bond donor, and the nitrogen atoms can act as hydrogen bond acceptors.

  • Iodo Group: A large, polarizable halogen atom that can participate in halogen bonding and van der Waals interactions.

  • Methoxy Group: The oxygen atom can act as a hydrogen bond acceptor, and the methyl group contributes to the lipophilicity of the molecule.

The presence of both hydrogen-bonding functionalities and a significant non-polar surface area suggests that this compound will exhibit a range of solubilities in different organic solvents, depending on their polarity and hydrogen bonding capacity.

Predicted Solubility in Common Organic Solvents

While experimental data is sparse, we can predict the likely solubility of this compound in various classes of organic solvents based on its structure.

Solvent Class Examples Predicted Solubility Rationale
Protic Solvents Methanol, EthanolModerate to HighThe ability of these solvents to act as both hydrogen bond donors and acceptors will facilitate the dissolution of the indazole.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)HighThese solvents are strong hydrogen bond acceptors and have high dielectric constants, which can effectively solvate the polar indazole. DMF is often used as a solvent for reactions involving indazoles.[9]
Ethereal Solvents Tetrahydrofuran (THF), DioxaneModerateThese solvents can act as hydrogen bond acceptors but lack donor capabilities. Their moderate polarity should allow for reasonable solubility.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerate to LowThe polarity of these solvents is lower than that of polar aprotic solvents. Solubility will depend on a balance of dipole-dipole interactions and van der Waals forces.
Apolar Solvents Toluene, HexanesLowThe lack of strong intermolecular interactions between these non-polar solvents and the polar indazole will likely result in poor solubility.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination of the solubility of this compound is a necessary step for any research or development activities. The following is a standard protocol for determining solubility using the isothermal shake-flask method.

Materials and Equipment
  • This compound (of known purity)

  • A range of organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess this compound to a known volume of solvent B Seal vial and place in a thermostatically controlled shaker A->B C Equilibrate for a set time (e.g., 24-48 hours) B->C D Allow solid to settle C->D E Withdraw an aliquot of the supernatant D->E F Filter the aliquot using a syringe filter E->F G Dilute the filtered sample with a suitable mobile phase F->G H Analyze by a validated quantitative method (e.g., HPLC) G->H I Determine the concentration from a calibration curve H->I J Calculate solubility (e.g., in mg/mL or mol/L) I->J

Figure 1: Experimental workflow for the determination of solubility using the isothermal shake-flask method.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent.

    • Add an excess of this compound to each vial to ensure that a saturated solution is formed and that solid remains undissolved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24 to 48 hours). A preliminary experiment can be conducted to determine the time required to reach equilibrium.

  • Sampling:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (ideally the mobile phase for HPLC analysis).

    • Generate a calibration curve by analyzing the standard solutions using a validated analytical method such as HPLC.

    • Dilute the filtered sample solutions with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample solutions.

  • Calculation:

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the solubility in the original solvent by taking into account the dilution factor.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.

  • Purity of the Solute and Solvent: Impurities can affect the measured solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.

  • pH (in aqueous or mixed aqueous/organic systems): As an indazole, the compound has basic nitrogen atoms and can be protonated at low pH, which would significantly increase its aqueous solubility.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8][10] Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.[11]

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a sound understanding of its molecular structure and the principles of solubility allows for rational solvent selection. For applications requiring precise knowledge of solubility, the experimental protocol outlined in this guide provides a reliable method for its determination. A systematic approach to measuring and understanding the solubility of this important building block will undoubtedly facilitate its effective use in the advancement of chemical and pharmaceutical research.

References

The Strategic Utility of 3-Iodo-6-methoxy-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth technical analysis of a particularly valuable derivative, 3-Iodo-6-methoxy-1H-indazole. We will explore its synthesis, physicochemical properties, and its strategic importance as a versatile building block for the development of targeted therapeutics. The discussion emphasizes the synergistic roles of the 3-iodo and 6-methoxy substituents, which provide a powerful combination of a reactive handle for molecular diversification and a modulator of pharmacokinetic properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Indazole Scaffold and the Uniqueness of this compound

Indazole-containing derivatives are a cornerstone of modern drug discovery, with their unique bicyclic structure—a fusion of benzene and pyrazole rings—offering a three-dimensional architecture that is highly effective for interacting with a wide range of biological targets.[1][2] The 1H-indazole tautomer is the most thermodynamically stable and is prevalent in a variety of pharmacologically active compounds, demonstrating anti-inflammatory, antitumor, and anti-HIV activities.[1][2]

The subject of this guide, this compound, emerges as a particularly strategic starting material. Its utility stems from two key structural features:

  • The 3-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an exceptional functional handle for a variety of transition metal-catalyzed cross-coupling reactions.[3] This allows for the late-stage introduction of diverse aryl, heteroaryl, alkyl, and amino groups, which is a cornerstone of modern lead optimization and structure-activity relationship (SAR) studies. Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings proceed efficiently with iodo-substituted arenes, often under mild conditions.[3][4]

  • The 6-Methoxy Group: The methoxy substituent is prevalent in natural products and approved drugs.[5] Its inclusion is a deliberate choice by medicinal chemists to modulate key drug-like properties. It can enhance target binding, improve physicochemical characteristics like solubility, and favorably alter ADME (absorption, distribution, metabolism, and excretion) parameters.[5][6] On an aromatic ring, the methoxy group is considered a non-lipophilic substituent, which can help improve a compound's lipophilic ligand efficiency (LLE).[7]

This combination of a reactive center for diversification and a group for property modulation makes this compound a high-value intermediate for constructing libraries of complex molecules aimed at challenging therapeutic targets.

Core Properties and Synthesis

A foundational understanding of a building block's properties and synthesis is critical for its effective application.

Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 936138-17-9
Molecular Formula C₈H₇IN₂O
Molecular Weight 274.06 g/mol [8]
Appearance Solid[9]
Storage 2-8°C, protect from light[8]
SMILES COC1=CC2=C(C=C1)C(I)=NN2
Synthetic Strategy: Iodination of the Indazole Core

The synthesis of this compound typically involves the direct iodination of the 6-methoxy-1H-indazole precursor. The C-3 position of the indazole ring is susceptible to electrophilic substitution.

G cluster_0 Synthesis Workflow start 6-Methoxy-1H-indazole (Precursor) step1 Reagents: Iodine (I₂) Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->step1 Electrophilic Iodination product This compound (Final Product) step1->product purification Workup & Purification (e.g., Precipitation, Chromatography) product->purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: C-3 Iodination of 6-Methoxy-1H-indazole

This protocol is a representative procedure based on established methods for the iodination of indazole scaffolds.[10]

  • Preparation: To a solution of 6-methoxy-1H-indazole (1.0 equiv.) in a suitable solvent such as N,N-Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Iodination: Cool the mixture in an ice bath. Add a solution of iodine (I₂) (1.1 equiv.) in DMF dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) to quench excess iodine. This will typically cause the product to precipitate.

  • Isolation: Collect the resulting solid by filtration, wash with water, and dry under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Potential Applications in Drug Discovery

The true value of this compound lies in its application as a versatile intermediate. Its structure is primed for the synthesis of inhibitors targeting key enzyme families and for exploring novel therapeutic areas.

Development of Protein Kinase Inhibitors

The indazole scaffold is a privileged structure for designing protein kinase inhibitors, which are crucial in oncology and inflammatory diseases.[11][12] The indazole's nitrogen atoms can form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[12]

The 3-iodo position is the ideal launching point for diversification. Using palladium-catalyzed cross-coupling reactions, various aryl and heteroaryl moieties can be installed at this position to extend into the ATP-binding site, thereby enhancing potency and modulating selectivity against different kinases.[11][12]

G cluster_1 Kinase Inhibitor Synthesis via Suzuki Coupling indazole This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base indazole->catalyst boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic_acid->catalyst library Library of Potential Kinase Inhibitors catalyst->library C-C Bond Formation screening Biological Screening (Kinase Assays) library->screening sar SAR & Lead Optimization screening->sar

Caption: Workflow for generating kinase inhibitor libraries from the title compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling an aryl boronic acid to the 3-position of the indazole.

  • Reagent Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 4-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to isolate the 3-aryl-6-methoxy-1H-indazole derivative.

Scaffolds for Neuroprotective Agents

Indazole derivatives have been successfully explored as neuroprotective agents, particularly as inhibitors of monoamine oxidase B (MAO-B).[13][14] Inhibition of MAO-B is a validated strategy for treating Parkinson's disease. A hybridization and bioisosteric replacement strategy has led to the discovery of potent and selective human MAO-B inhibitors based on the 1H-indazole scaffold.[13]

This compound serves as an excellent starting point for creating novel MAO-B inhibitors. The 3-position can be functionalized to introduce groups that interact with the active site of the enzyme, while the 6-methoxy group can be leveraged to fine-tune properties like blood-brain barrier permeability.

Bioisosteric Replacement in Lead Optimization

The concept of bioisosteric replacement, where one functional group is swapped for another with similar steric and electronic properties, is a powerful tool in medicinal chemistry.[15] The indazole ring itself is considered a bioisostere of indole and can effectively mimic a catechol moiety, maintaining or enhancing biological activity.[16]

This compound can be used to replace other core scaffolds in a known active compound. The iodo group then provides the immediate capability to re-optimize side chains and regain or improve potency, offering a rapid path to new intellectual property and potentially improved drug candidates.

Development of Antiparasitic Compounds

The indazole nucleus is present in compounds showing a wide range of pharmacological activities, including antiparasitic effects.[2] For instance, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and identified as promising antileishmanial candidates.[17] These compounds demonstrated inhibitory activity against Leishmania species, and molecular modeling suggested stable binding within the active site of the parasite's trypanothione reductase enzyme.[17]

Given this precedent, this compound represents a valuable scaffold for developing new antileishmanial drugs. The 3-iodo position allows for the introduction of diverse functional groups via cross-coupling reactions, enabling the exploration of structure-activity relationships to optimize potency against parasitic enzymes.

Conclusion and Future Outlook

This compound is more than just another heterocyclic compound; it is a strategically designed building block that addresses key challenges in modern drug discovery. The combination of a highly reactive C-I bond at the 3-position and a property-modulating methoxy group at the 6-position provides medicinal chemists with a powerful platform for:

  • Rapid Library Synthesis: Efficiently create diverse libraries of compounds for high-throughput screening.

  • Targeted Drug Design: Synthesize potent and selective inhibitors, particularly for the protein kinase family.

  • Lead Optimization: Fine-tune the ADME and physicochemical properties of lead candidates.

  • Scaffold Hopping and Bioisosterism: Explore new chemical space while retaining key pharmacophoric interactions.

As the demand for novel therapeutics against complex diseases continues to grow, the judicious use of versatile and strategically functionalized intermediates like this compound will be paramount to the success of future drug discovery endeavors.

References

The Structure-Activity Relationship (SAR) of 3-Iodo-6-methoxy-1H-indazole Derivatives: A Strategic Guide for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2][3] This guide focuses on the 3-iodo-6-methoxy-1H-indazole core, a highly promising but underexplored scaffold. While extensive literature on this specific derivative series is nascent, this document synthesizes established principles from related indazole analogs to construct a predictive structure-activity relationship (SAR) framework. We deconstruct the roles of the C3-iodo and C6-methoxy substituents, positioning them as key modulators of synthetic accessibility and biological potency. The C3-iodo group serves as a versatile synthetic handle for introducing chemical diversity through cross-coupling reactions, while the C6-methoxy group is identified as a critical determinant for target engagement and potency, particularly in kinase inhibition.[3] This whitepaper provides a strategic roadmap for initiating an SAR campaign, complete with detailed experimental protocols for synthesis and biological evaluation, to unlock the therapeutic potential of this privileged scaffold.

Part 1: The 1H-Indazole Scaffold: A Privileged Core in Medicinal Chemistry

Indazole-containing compounds are a significant class of nitrogen-based heterocycles that have garnered immense attention in drug discovery.[2] Their bicyclic structure, consisting of a fused benzene and pyrazole ring, serves as a bioisostere for native purines, allowing them to effectively interact with the ATP-binding sites of many enzymes.[4] This has led to their successful development as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][3]

Several FDA-approved drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor), feature the indazole core, validating its status as a "privileged scaffold".[1][3][5] The success of these agents stems from the indazole's ability to orient key functional groups in a precise three-dimensional arrangement, facilitating crucial interactions, such as hydrogen bonds with the hinge region of kinase domains.[3]

Caption: General structure of the 1H-indazole scaffold.

Part 2: Deconstructing the this compound Core

The this compound scaffold (CAS No. 936138-17-9) presents a unique combination of features for strategic drug design.[6] The iodine at the C3 position offers a prime attachment point for diversification, while the methoxy group at C6 is positioned to influence electronic properties and target binding.

The C3-Iodo Substituent: A Versatile Synthetic Handle

The iodine atom at the C3 position is not merely a substituent; it is a powerful and versatile functional group for synthetic elaboration. Its presence makes the scaffold an ideal substrate for a wide array of transition metal-catalyzed cross-coupling reactions. This synthetic tractability is a cornerstone of any SAR exploration, as it allows for the rapid and efficient generation of a diverse library of analogs.

Key transformations enabled by the C3-iodo group include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl and heteroaryl moieties.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.[7]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

This synthetic flexibility allows researchers to systematically probe the steric and electronic requirements of the target's binding pocket.

Caption: Synthetic workflow for C3-diversification.

The Influence of the C6-Methoxy Group on Potency and Selectivity

Substituents on the fused benzene ring of the indazole core play a crucial role in modulating biological activity. The 6-methoxy group, in particular, has been shown to be highly advantageous in several series of kinase inhibitors.

  • Potency Enhancement: In a study of 1H-indazole-3-carboxamide derivatives, compounds with a C5-methoxy group showed significantly higher potency compared to those with a methyl group, suggesting the importance of the oxygen atom for strong target engagement.[3] The methoxy group's oxygen can act as a hydrogen bond acceptor, forming key interactions with residues in the ATP-binding pocket.[3]

  • Hydrophilic/Hydrophobic Balance: Compared to a simple hydrogen or methyl group, the methoxy substituent provides a balance of properties. It increases local polarity without significantly increasing size, which can favorably impact both solubility and cell permeability.

  • Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation). While this can be a liability, it also presents an opportunity for modification (e.g., to a difluoromethoxy group) to enhance metabolic stability during lead optimization.

Part 3: A Proposed Framework for Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the this compound scaffold should proceed by independently and then synergistically modifying the key positions of the molecule.

Diversification at the C3-Position via Suzuki Coupling

The most logical starting point for an SAR campaign is the diversification of the C3 position. The Suzuki-Miyaura coupling is an excellent choice due to the commercial availability of a vast array of boronic acids and esters.

Table 1: Proposed C3-Modifications and Their Rationale

R Group (Aryl/Heteroaryl)Rationale for InclusionPotential Target Class
Phenyl, 4-FluorophenylProbe basic steric and electronic requirements.General Kinases
2-Pyridyl, 3-Pyridyl, 4-PyridylIntroduce hydrogen bond acceptors to engage with the solvent front or hinge region.Kinases (e.g., VEGFR, FGFR)
Pyrazole, ImidazoleIntroduce hydrogen bond donors and acceptors; mimic interactions of known kinase inhibitors.Kinases (e.g., TRK, Pim)[8][9]
Indole, BenzofuranExplore larger, hydrophobic pockets and potential for π-stacking interactions.General Kinases
3,5-DimethoxyphenylMimic substitution patterns found in potent FGFR inhibitors.[2]FGFR
Modification of the C6-Methoxy Group

Once promising C3-substituents are identified, the next phase involves optimizing the C6-substituent to fine-tune potency and pharmacokinetic properties.

Table 2: Proposed C6-Modifications and Their Rationale

C6-SubstituentRationale for ModificationExpected Outcome
-OHPotential for new hydrogen bonding; serves as a handle for further derivatization.Increased potency, altered solubility.
-OCH2CH3 (Ethoxy)Probe for additional steric tolerance in the binding pocket.Modulate potency and selectivity.
-OCHF2 (Difluoromethoxy)Bioisosteric replacement to block O-demethylation metabolic pathway.Improved metabolic stability and bioavailability.
-NH2Introduce a potent hydrogen bond donor.Potentially significant change in binding mode/potency.

Part 4: Experimental Protocols

To ensure the practical application of this guide, the following section provides detailed, self-validating protocols for key experimental procedures.

Protocol: Synthesis of a C3-Aryl Derivative via Suzuki-Miyaura Coupling

Objective: To synthesize 6-methoxy-3-(pyridin-4-yl)-1H-indazole from this compound.

Materials:

  • This compound (1.0 eq)

  • 4-Pyridylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-pyridylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add 1,4-dioxane and water in a 4:1 ratio to the flask.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC₅₀ value of a synthesized compound against a target kinase.

Principle: This assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

  • Target kinase and its specific substrate

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ATP

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further into the assay buffer.

  • In the wells of the assay plate, add the kinase, the substrate, and the diluted inhibitor compound.

  • Initiate the kinase reaction by adding ATP. Include "no inhibitor" (100% activity) and "no kinase" (0% activity) controls.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Validation & Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Screening_Cascade A Synthesized Compound Library B Primary Screen (Single Concentration, e.g., 1 µM) A->B Identify initial hits C Hit Confirmation & IC50 Determination (Dose-Response Curve) B->C Confirm activity & potency D Selectivity Profiling (Panel of Related Kinases) C->D Assess specificity E Lead Optimization (ADME/Tox, In Vivo Efficacy) D->E Develop preclinical candidates

Caption: A typical drug discovery screening cascade.

Part 5: Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. This guide has established a robust framework for initiating a comprehensive SAR investigation. The strategic value of the C3-iodo group as a synthetic enabler, combined with the potency-enhancing properties of the C6-methoxy group, provides a clear and logical path for analog design and synthesis. By following the proposed diversification strategies and employing the detailed experimental protocols, research teams can systematically explore the chemical space around this privileged core. Future work should focus on generating a matrix of compounds with diverse C3 and C6 substituents to build a quantitative SAR (QSAR) model, which can further accelerate the discovery of potent, selective, and drug-like candidates for clinical development.

References

The Indazole Scaffold: A Privileged Core for Kinase Inhibitors and a Mechanistic Deep Dive into Bioactive Derivatives of 3-Iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of the Indazole Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold." This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as the foundational core for a multitude of biologically active compounds.[1] Its structural rigidity, coupled with the capacity for diverse substitutions at multiple positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This versatility has made the indazole moiety a cornerstone in the design of targeted therapeutics, particularly in the realm of oncology.[2][3]

This technical guide focuses on the mechanistic underpinnings of bioactive compounds derived from a specific, yet highly strategic, starting material: 3-Iodo-6-methoxy-1H-indazole . While this compound itself is primarily recognized as a synthetic intermediate, its true value lies in its potential as a versatile building block for novel therapeutics.[4][5] The presence of an iodine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical functionalities. The methoxy group at the 6-position, on the other hand, can influence the electronic properties and metabolic stability of the final molecule, and provides a vector for further chemical modification.

Due to the nascent stage of research into the direct derivatives of this compound, this guide will leverage well-characterized, structurally related indazole-based compounds to illuminate the core mechanisms of action that are likely to be recapitulated in its derivatives. By examining these analogs, we can construct a robust and predictive framework for the biological activities and molecular targets of this promising class of compounds. The primary focus of this exploration will be on the role of indazole derivatives as potent inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in human diseases, most notably cancer.[2][6]

The Indazole Core as a Kinase Hinge-Binder: A Paradigm of Targeted Inhibition

A recurring theme in the mechanism of action of indazole-based inhibitors is their ability to effectively target the ATP-binding pocket of protein kinases. The indazole ring, with its hydrogen bond donor and acceptor capabilities, is adept at forming key interactions with the "hinge" region of the kinase domain. This hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase and is crucial for the proper positioning of ATP for phosphoryl transfer. By occupying this site, indazole derivatives act as competitive inhibitors, preventing ATP from binding and thereby abrogating the kinase's catalytic activity.

The following diagram illustrates the generalized binding mode of an indazole-based inhibitor within the ATP-binding pocket of a protein kinase.

G cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region (e.g., Ala, Glu) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) p_loop P-Loop indazole Indazole Scaffold indazole->hinge H-bonds indazole->p_loop Interactions r_group R-Group (for selectivity) r_group->gatekeeper Van der Waals / Hydrophobic Interactions

Caption: Generalized binding mode of an indazole derivative in a kinase ATP-pocket.

Exemplar Mechanisms of Action: Learning from Structurally Related Indazole Derivatives

To provide a concrete understanding of the therapeutic potential of compounds derived from this compound, we will now delve into the specific mechanisms of action of well-studied indazole-based inhibitors targeting key oncogenic kinases.

Aurora Kinase Inhibition: Disrupting Mitotic Progression

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential regulators of mitosis.[6] Their overexpression is a common feature in many cancers and is often associated with aneuploidy and poor prognosis.[7] Indazole derivatives have emerged as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[3]

Mechanism of Action:

Indazole-based Aurora kinase inhibitors typically function by competitively binding to the ATP-binding site of the kinase. The indazole core forms hydrogen bonds with the hinge region residues, such as Alanine 213 in Aurora A, effectively blocking ATP binding.[3] Substituents on the indazole ring can then be tailored to interact with other regions of the ATP pocket to enhance potency and selectivity.[7]

Experimental Workflow for Assessing Aurora Kinase Inhibition:

G start Synthesize Indazole Derivative kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) start->kinase_assay cell_prolif Cell Proliferation Assay (e.g., MTT) kinase_assay->cell_prolif cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_prolif->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis western_blot Western Blot for Phospho-Histone H3 (Aurora B substrate) cell_cycle->western_blot end Determine IC50 and Cellular Effects apoptosis->end western_blot->end

Caption: Experimental workflow for evaluating indazole-based Aurora kinase inhibitors.

Representative Protocol: In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Reagent Preparation:

    • Prepare a serial dilution of the indazole test compound in a suitable buffer (e.g., 1% DMSO in kinase buffer).

    • Prepare a solution of recombinant human Aurora A kinase.

    • Prepare a solution of a suitable substrate (e.g., Kemptide).

    • Prepare ATP and ADP-Glo™ reagents according to the manufacturer's instructions.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

VEGFR/FGFR Inhibition: Targeting Angiogenesis

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that play crucial roles in angiogenesis, the formation of new blood vessels.[8][9] Dysregulation of these signaling pathways is a hallmark of many solid tumors, which rely on angiogenesis for growth and metastasis. Indazole derivatives have been successfully developed as inhibitors of these kinases.[1][8]

Mechanism of Action:

Similar to Aurora kinase inhibitors, indazole-based VEGFR/FGFR inhibitors compete with ATP for binding to the kinase domain. The specific substitutions on the indazole scaffold are critical for achieving selectivity for VEGFRs and FGFRs over other kinases. For instance, certain moieties can form specific interactions with unique residues in the active sites of these kinases, thereby conferring selectivity.[6]

Quantitative Data on Representative Indazole-Based Kinase Inhibitors:

Compound ClassTarget KinaseIC50 ValueCell LineReference
Indazole-pyrimidine derivativeVEGFR-230 nM (Pazopanib)-[1]
1H-Indazol-3-amine derivativeFGFR12.9 nM-[1]
3-(pyrrolopyridin-2-yl)indazoleAurora Kinase A32 nM-[3]
Indazole-based PLK4 InhibitorPLK4< 0.1 nMIMR-32, MCF-7, H460[4][10]

The Role of this compound in Synthesizing Novel Kinase Inhibitors

The true utility of this compound lies in its synthetic accessibility to a vast chemical space of novel indazole derivatives. The iodine at the 3-position is a key functional group that enables a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki and Heck cross-coupling reactions.[11]

Synthetic Workflow for Derivatization:

G start This compound suzuki Suzuki Coupling (with Boronic Acids/Esters) start->suzuki heck Heck Coupling (with Alkenes) start->heck buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald library Library of Diverse 3-substituted-6-methoxy-1H-indazoles suzuki->library heck->library buchwald->library screening High-Throughput Screening (Kinase Panel) library->screening hit Hit Compound screening->hit

Caption: Synthetic utility of this compound for generating diverse derivatives.

Representative Protocol: Suzuki Cross-Coupling

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2-3 equivalents).

    • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Execution:

    • Degas the reaction mixture by bubbling argon through it for 10-15 minutes.

    • Heat the reaction to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-6-methoxy-1H-indazole derivative.

Future Perspectives and the Path Forward

The indazole scaffold is firmly established as a cornerstone of modern medicinal chemistry, particularly in the development of targeted cancer therapies. This compound represents a strategically important starting material, poised for the generation of novel, patentable chemical entities. The future of drug discovery with this scaffold will likely involve:

  • Scaffold Decoration and Diversity-Oriented Synthesis: Leveraging the synthetic handles of this compound to create large, diverse libraries of compounds for high-throughput screening against a broad panel of kinases and other biological targets.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Exploration of New Biological Targets: While kinase inhibition is a major area of focus, the versatility of the indazole scaffold suggests that its derivatives may also modulate other important biological targets, such as G-protein coupled receptors or epigenetic modulators.

References

A Technical Guide to the Strategic Application of 3-Iodo-6-methoxy-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern medicinal chemistry, emphasizing the identification of low-molecular-weight ligands that bind to biological targets with high efficiency. The subsequent optimization of these fragments into potent, drug-like molecules offers a more rational and efficient alternative to traditional high-throughput screening. Within the vast chemical space of potential fragments, the indazole scaffold has garnered significant attention due to its prevalence in numerous FDA-approved kinase inhibitors. This technical guide provides an in-depth, field-proven perspective on the strategic utilization of a specific, highly versatile fragment, 3-iodo-6-methoxy-1H-indazole , in a hypothetical FBDD campaign targeting AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from initial fragment characterization to advanced lead optimization strategies.

Introduction: The Rationale for this compound as a Privileged Fragment

The indazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous kinase inhibitors such as Axitinib and Pazopanib.[1] Its bicyclic structure provides a rigid scaffold that can effectively present substituents for interaction with the ATP-binding site of kinases. The choice of This compound as a starting fragment is a deliberate, strategic decision rooted in several key principles of FBDD:

  • Optimal Fragment Space: With a molecular weight of 274.06 g/mol , this molecule comfortably adheres to the "Rule of Three," a guiding principle for fragment selection.[2]

  • Embedded Functionality: The methoxy group at the 6-position can serve as a crucial hydrogen bond acceptor or be explored for metabolic stability, while also influencing the electronic properties of the aromatic system.

  • Vector for Growth: The iodine atom at the 3-position is the fragment's most powerful feature. It is a synthetically tractable handle for a variety of palladium-catalyzed cross-coupling reactions, providing a well-defined vector for fragment evolution.[3][4][5] This allows for a systematic and rational exploration of chemical space around the core scaffold.

This guide will use a hypothetical FBDD campaign against AXL kinase to illustrate the practical application of this fragment. AXL kinase is a well-validated cancer target where indazole-based inhibitors have shown promise.[2]

Physicochemical and Spectroscopic Characterization

Prior to initiating any screening campaign, a thorough characterization of the fragment is paramount to ensure its identity, purity, and suitability for biophysical assays.

PropertyValueSource
CAS Number 936138-17-9[6]
Molecular Formula C₈H₇IN₂O[6]
Molecular Weight 274.06 g/mol [6]
Purity >95% (typically confirmed by NMR and LC-MS)[6]
Predicted ¹H NMR (DMSO-d₆, 400 MHz) δ ~13.5 (br s, 1H, NH), ~7.7 (d, 1H), ~7.1 (d, 1H), ~6.9 (dd, 1H), 3.8 (s, 3H, OCH₃)(Predicted)
Predicted ¹³C NMR (DMSO-d₆, 100 MHz) δ ~160.0, ~142.0, ~125.0, ~122.0, ~115.0, ~95.0, ~90.0, 55.5(Predicted)

Synthesis of this compound

The following is a representative, two-step protocol for the synthesis of this compound, adapted from established procedures for the synthesis of related indazole derivatives.[7][8]

Step 1: Synthesis of 6-methoxy-1H-indazole

A plausible route to 6-methoxy-1H-indazole involves the cyclization of an appropriately substituted aminobenzonitrile or a related precursor.[7]

Step 2: C3-Iodination of 6-methoxy-1H-indazole

The C3 position of the indazole ring is susceptible to electrophilic iodination.

Protocol:

  • To a solution of 6-methoxy-1H-indazole (1 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add iodine (I₂, 1.2 equivalents) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess iodine.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: C3-Iodination Precursor Substituted 2-aminobenzaldehyde Indazole 6-methoxy-1H-indazole Precursor->Indazole Cyclization Iodinated_Indazole This compound Indazole->Iodinated_Indazole I₂, K₂CO₃, DMF FBDD_Workflow Fragment_Library Fragment Library (including this compound) Primary_Screen Primary Screen (e.g., NMR or SPR) Fragment_Library->Primary_Screen Hit_Validation Hit Validation (Orthogonal Assay, e.g., ITC) Primary_Screen->Hit_Validation Initial Hits No_Binding No Binding Primary_Screen->No_Binding Non-binders Structural_Studies Structural Elucidation (X-ray Crystallography) Hit_Validation->Structural_Studies Validated Hits Confirmed_Hit Confirmed Hit Hit_Validation->Confirmed_Hit Hit_to_Lead Hit-to-Lead Optimization (Structure-Guided Design) Structural_Studies->Hit_to_Lead Structural Insights Protein_Complex Protein-Fragment Co-crystal Structure Structural_Studies->Protein_Complex Lead_Compound Lead Compound Hit_to_Lead->Lead_Compound Confirmed_Hit->Structural_Studies Protein_Complex->Hit_to_Lead Fragment_Evolution cluster_reactions Fragment Elaboration via Cross-Coupling Fragment This compound (Hit) Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Fragment->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Fragment->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Fragment->Buchwald Lead_1 3-Aryl-6-methoxy-1H-indazole (Improved Potency) Suzuki->Lead_1 Lead_2 3-Alkynyl-6-methoxy-1H-indazole (Vector for further modification) Sonogashira->Lead_2 Lead_3 3-Amino-6-methoxy-1H-indazole (New H-bond interactions) Buchwald->Lead_3

References

A Comprehensive Technical Guide to the Synthetic Routes of 3-Iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Iodo-6-methoxy-1H-indazole in Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry. The indazole scaffold itself is recognized as a "privileged" structure, frequently appearing in compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy. The strategic placement of the methoxy group at the 6-position and the iodo group at the 3-position provides a versatile platform for the synthesis of complex molecules. The iodine atom, in particular, serves as a valuable handle for introducing further molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the systematic exploration of the chemical space around the indazole core, a critical process in the optimization of lead compounds during drug development.

This technical guide provides an in-depth review of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings of these transformations and providing detailed experimental protocols for their execution. The intended audience for this whitepaper includes researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of novel heterocyclic compounds.

Synthetic Strategies: A Mechanistic and Practical Overview

The synthesis of this compound can be broadly approached through two main strategies:

  • Direct C3-Iodination of 6-methoxy-1H-indazole: This is the most straightforward and convergent approach, involving the direct functionalization of a pre-formed indazole ring.

  • Construction of the Indazole Ring with a Pre-installed Iodine Substituent or a Precursor: This strategy involves forming the bicyclic indazole system from acyclic or monocyclic precursors where the iodine atom or a group that can be converted to iodine is already in place.

This guide will focus on the most practical and widely applicable of these methods.

Route 1: Direct C3-Iodination of 6-methoxy-1H-indazole

The direct iodination at the C3 position of the indazole ring is a highly efficient method for the synthesis of 3-iodoindazoles.[1] This electrophilic substitution reaction is facilitated by the electron-rich nature of the indazole ring.

Mechanistic Rationale

The C3 position of the 1H-indazole tautomer is particularly susceptible to electrophilic attack. The reaction typically proceeds under basic conditions. The base, such as potassium hydroxide (KOH), deprotonates the N1-position of the indazole, forming the indazolide anion. This anion is a more potent nucleophile than the neutral indazole, and it readily attacks molecular iodine (I₂) to yield the this compound product.

Caption: Workflow for the direct C3-iodination of 6-methoxy-1H-indazole.

Experimental Protocol: C3-Iodination of 6-methoxy-1H-indazole

The following protocol is a representative procedure for the synthesis of this compound via direct iodination.

Materials:

  • 6-methoxy-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 6-methoxy-1H-indazole (1.0 eq) in DMF, add powdered potassium hydroxide (1.5 eq) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add a solution of iodine (1.2 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Comparative Data for Direct Iodination Methods
Starting MaterialReagentsSolventYield (%)Reference
6-bromoindazoleI₂, KOHDMFGood[1]
5-methoxyindazoleI₂, KOHDioxaneQuantitative[1]
6-nitroindazoleI₂, K₂CO₃DMFNot specified[2]

Route 2: Sandmeyer Reaction of 3-Amino-6-methoxy-1H-indazole

The Sandmeyer reaction provides a classic and reliable method for the introduction of a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate.[3][4] This approach requires the synthesis of 3-amino-6-methoxy-1H-indazole as a key precursor.

Mechanistic Rationale

The synthesis proceeds in two key stages:

  • Diazotization: The 3-amino group of 3-amino-6-methoxy-1H-indazole is converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄).[5]

  • Iodide Displacement: The resulting diazonium salt is then treated with a source of iodide ions, such as potassium iodide (KI). The diazonium group is an excellent leaving group (N₂ gas), and its displacement by iodide proceeds readily, often without the need for a copper catalyst, which is typically required for other Sandmeyer reactions (e.g., chlorination, bromination).[6]

Sandmeyer Reaction for this compound 3-Amino-6-methoxy-1H-indazole 3-Amino-6-methoxy-1H-indazole Diazonium_Salt 3-Diazonium-6-methoxy- 1H-indazole salt 3-Amino-6-methoxy-1H-indazole->Diazonium_Salt NaNO₂, H⁺ (Diazotization) This compound This compound Diazonium_Salt->this compound KI (Iodide Displacement)

Caption: Synthetic pathway via the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Iodination

Part A: Synthesis of 3-Amino-6-methoxy-1H-indazole

The synthesis of the 3-aminoindazole precursor can be achieved from the corresponding 2-halobenzonitrile. For instance, from 2-fluoro-4-methoxybenzonitrile.

Materials:

  • 2-fluoro-4-methoxybenzonitrile

  • Hydrazine hydrate

  • n-Butanol

Procedure:

  • A mixture of 2-fluoro-4-methoxybenzonitrile (1.0 eq) and hydrazine hydrate (2.0 eq) in n-butanol is heated at reflux for 4-5 hours.[7]

  • After cooling, the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to give 3-amino-6-methoxy-1H-indazole.

Part B: Sandmeyer Reaction

Materials:

  • 3-amino-6-methoxy-1H-indazole

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Water

  • Dichloromethane

Procedure:

  • Suspend 3-amino-6-methoxy-1H-indazole (1.0 eq) in a mixture of water and concentrated sulfuric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with dichloromethane (3 x).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (to remove any residual iodine), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternative Synthetic Approaches

While the two routes detailed above are the most common, other strategies for the synthesis of the indazole core could be adapted to produce this compound. These include:

  • Cyclization of o-alkynylanilines: Diazotization of an appropriately substituted o-alkynylaniline can lead to the formation of a 3-substituted indazole.[7]

  • Rearrangement of Isatins: Isatin derivatives can undergo rearrangement in the presence of hydrazine to form indazoles.[8][9] The synthesis would require a suitably substituted isatin precursor.

These methods are generally less direct for the target molecule but may be advantageous in specific contexts, for example, if a particular substituted precursor is more readily available.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct C3-iodination of 6-methoxy-1H-indazole. This method is characterized by its high convergence and operational simplicity. The Sandmeyer reaction of 3-amino-6-methoxy-1H-indazole offers a viable, albeit longer, alternative. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific needs of the research program. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize this valuable building block for application in drug discovery and development.

References

Methodological & Application

Application Note: A Robust and Versatile Protocol for the Suzuki-Miyaura Coupling of 3-Iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in the formation of carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and industrial-scale chemical production.[2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.

Central to the field of medicinal chemistry is the indazole scaffold, a bicyclic heteroaromatic system that serves as a bioisostere of indole.[3] Indazole derivatives are privileged structures found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[4][5] Consequently, the development of reliable methods for the functionalization of the indazole core is of paramount importance for drug discovery and development programs.[6]

This application note provides a comprehensive and field-proven protocol for the C-3 arylation of 3-iodo-6-methoxy-1H-indazole via the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, provide guidance for optimization, and present a troubleshooting guide to address common challenges. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of 3-aryl-6-methoxy-1H-indazole derivatives.

The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Coupling

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined palladium-based catalytic cycle. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The cycle commences with a coordinatively unsaturated 14-electron Pd(0) complex. This active catalyst inserts into the carbon-iodine bond of the this compound. The high reactivity of aryl iodides makes this step typically fast and efficient.[9] This process oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) intermediate.[7]

  • Transmetalation: This is a critical step where the organic moiety is transferred from the organoboron species to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃). The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group to the palladium, displacing the halide ligand.[2][10] The presence of water often accelerates this step by aiding in the dissolution of the inorganic base and facilitating the formation of the reactive boronate species.[11]

  • Reductive Elimination: The final step involves the coupling of the two organic ligands (the indazole and the aryl group) attached to the palladium center. This forms the new C-C bond of the desired 3-aryl-6-methoxy-1H-indazole product and simultaneously reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂PdII(Indazole)(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl L₂PdII(Indazole)(Ar) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product 3-Aryl-6-methoxy-1H-indazole RedElim->Product IndazoleIodide This compound IndazoleIodide->OxAdd BoronicAcid Ar-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. Reaction conditions may require optimization for specific substrates.

Reagents and Materials:

  • This compound

  • Arylboronic acid (or boronic acid pinacol ester)

  • Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄), anhydrous and finely powdered

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Deionized Water

  • Round-bottom flask or microwave vial

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent catalyst oxidation.[9][12]

  • Solvent Addition: Add the solvent system, typically a 4:1 to 5:1 mixture of 1,4-dioxane and water, via syringe. The solvent should be deoxygenated beforehand by bubbling with argon for at least 30 minutes.[13]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours. For microwave-assisted reactions, temperatures of 120-140 °C for 30-60 minutes are common.[3][14]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-aryl-6-methoxy-1H-indazole product.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Parameter Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table provides a starting point for reaction optimization.

ParameterRecommended Starting Conditions & AlternativesRationale & Expert Insights
Palladium Source Pd(PPh₃)₄ (3-5 mol%)A reliable Pd(0) source. Air-sensitive.[9]
Pd(dppf)Cl₂ (2-5 mol%)An excellent, air-stable Pd(II) precatalyst often used for heteroaryl couplings.[4]
Pd(OAc)₂ (2-5 mol%) + LigandA common Pd(II) source; requires an external ligand for catalytic activity.
Ligand PPh₃ (often integral to catalyst)Standard, but less effective for challenging substrates.
dppf (often integral to catalyst)Bidentate ligand, good for a range of substrates.
Buchwald Ligands (SPhos, XPhos)Bulky, electron-rich phosphines that are highly effective for coupling heteroaryl halides and can enable reactions at lower temperatures.[15][16]
Base K₂CO₃ (2.0 equiv.)A common, cost-effective choice. Ensure it is anhydrous and finely powdered.[9]
Cs₂CO₃ (2.0-3.0 equiv.)More soluble and often more effective, especially for less reactive substrates, but more expensive.[17]
K₃PO₄ (2.0-3.0 equiv.)A strong base that can be effective when others fail, particularly with sterically hindered substrates.[15]
Solvent System 1,4-Dioxane / H₂O (4:1)A versatile and widely used system.[9]
Toluene / H₂O / EtOH (10:2:1)Biphasic system; alcohol can act as a phase-transfer agent.[11]
DME / H₂O (4:1)Dimethoxyethane (DME) is another effective ethereal solvent.[9]
Temperature 80 - 100 °C (Conventional)A good starting range for aryl iodides.[9]
120 - 140 °C (Microwave)Microwave irradiation can significantly reduce reaction times.[14]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) source oxidized by air. 2. Inefficient Base: Base is not strong enough, not soluble, or contains too much water. 3. Poor Degassing: Residual oxygen in the reaction mixture is deactivating the catalyst. 4. Low Temperature: Insufficient thermal energy for the reaction to proceed.1. Use fresh catalyst and handle strictly under an inert atmosphere. Consider using a more stable Pd(II) precatalyst like Pd(dppf)Cl₂.[9] 2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is anhydrous.[9] 3. Degas the solvent thoroughly before addition and maintain a positive pressure of inert gas throughout the reaction. 4. Cautiously increase the reaction temperature in 10-20 °C increments.[9]
Protodeborylation (Boronic acid replaced by -H)1. Substrate Instability: Some heteroaryl boronic acids are prone to decomposition, especially in the presence of water and heat.1. Use the corresponding boronic acid pinacol ester, which is generally more stable. 2. Minimize reaction time and temperature. 3. Reduce the amount of water in the solvent system if possible.
Homocoupling (Ar-Ar formation from boronic acid)1. Presence of Oxygen: Can lead to oxidative homocoupling of the boronic acid, mediated by Pd(II) species.1. Ensure rigorous exclusion of oxygen through proper degassing and maintaining an inert atmosphere.
Dehalogenation (Indazole-I replaced by Indazole-H)1. Hydride Sources: Trace impurities in solvents or reagents. 2. Ligand Effects: Certain phosphine ligands can promote this side reaction.1. Use high-purity, anhydrous solvents. 2. If dehalogenation is significant, screen alternative phosphine ligands.[9]

Conclusion

The Suzuki-Miyaura cross-coupling offers a powerful and flexible strategy for the C-3 functionalization of this compound. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous anaerobic techniques, high yields of desired 3-aryl-6-methoxy-1H-indazoles can be reliably achieved. The protocol and optimization guidelines presented in this note provide a solid foundation for researchers to successfully synthesize these valuable compounds, thereby facilitating the advancement of medicinal chemistry and drug discovery programs.

References

Application Notes and Protocols for the Heck Reaction of 3-Iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing the Mizoroki-Heck reaction on 3-Iodo-6-methoxy-1H-indazole, a crucial scaffold in medicinal chemistry. We delve into the causality behind experimental choices, offering a detailed protocol adaptable for various alkene coupling partners. This guide is designed to equip researchers with the foundational knowledge and practical steps to successfully synthesize 3-alkenyl-6-methoxy-1H-indazole derivatives, which are valuable intermediates in the development of novel therapeutics.

Introduction: The Strategic Importance of the Heck Reaction on Indazoles

The indazole core is a privileged scaffold in numerous biologically active compounds, including potent kinase inhibitors used in oncology.[1] The functionalization of the C-3 position of the indazole ring is a key strategy for modulating the pharmacological properties of these molecules. The palladium-catalyzed Mizoroki-Heck reaction offers a robust and versatile method for creating a carbon-carbon bond between an unsaturated halide and an alkene, enabling the introduction of diverse alkenyl substituents at this critical position.[2][3]

This guide focuses on the Heck reaction with this compound. The presence of the electron-donating methoxy group at the C-6 position influences the electronic properties of the aryl iodide, a factor that must be considered when optimizing reaction conditions. Furthermore, the acidic proton on the indazole nitrogen (N-H) can interfere with the catalytic cycle, often necessitating a strategic N-protection step to ensure high yields and prevent side reactions.[4]

The Catalytic Cycle: A Mechanistic Overview

The Mizoroki-Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[2][5] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.

Heck_Reaction_Mechanism cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)L₂-I Pd0->ArPdI Oxidative Addition (Ar-I) AlkeneComplex [Ar-Pd(II)L₂(Alkene)-I] ArPdI->AlkeneComplex Alkene Coordination MigratoryInsertion R-CH₂-CH(Ar)-Pd(II)L₂-I AlkeneComplex->MigratoryInsertion Migratory Insertion (syn-Carbopalladation) BetaHydride [H-Pd(II)L₂(Product)-I] MigratoryInsertion->BetaHydride β-Hydride Elimination (syn) BetaHydride->Pd0 Reductive Elimination (+ Base, - HB-I) Product Substituted Alkene (Product) BetaHydride->Product ArI This compound (Ar-I) ArI->ArPdI Alkene Alkene Alkene->AlkeneComplex Base Base Salt [H-Base]⁺I⁻ Base->Salt

Figure 1: Catalytic cycle of the Mizoroki-Heck reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the indazole, forming a Pd(II) complex. This is often the rate-determining step.[6]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Aryl-Pd bond. This step, known as syn-carbopalladation, dictates the regioselectivity of the reaction.[7]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species. This elimination is also a syn-process.[7]

  • Reductive Elimination & Catalyst Regeneration: The base removes the hydridic proton from the palladium complex, regenerating the active Pd(0) catalyst and forming a salt byproduct.[6]

Experimental Design & Key Parameter Optimization

The success of the Heck reaction hinges on the careful selection of several key parameters. For an electron-rich substrate like this compound, the following considerations are crucial.

ParameterRecommended ChoiceRationale & Expert Insights
N-Protection SEM or THP groupThe indazole N-H is acidic and can react with the base or interfere with the palladium catalyst. N-protection is highly recommended to prevent side reactions and improve yields.[4][8] The SEM (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyran) groups are common choices that can be readily removed post-coupling.[8]
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[2] Tris(dibenzylideneacetone)dipalladium(0) is another excellent choice as it is already in the active oxidation state.
Ligand P(o-tol)₃, PPh₃For electron-rich aryl iodides, phosphine ligands are beneficial.[9] Tri(o-tolyl)phosphine is a bulky, electron-rich ligand that can promote oxidative addition and stabilize the palladium catalyst. Triphenylphosphine is a standard and often effective alternative.[2]
Base Et₃N, DIPEA, K₂CO₃An organic amine base like triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) is commonly used to neutralize the HI generated.[2] Inorganic bases like potassium carbonate can also be effective, particularly in polar aprotic solvents.[10]
Solvent DMF, Acetonitrile, DioxanePolar aprotic solvents like DMF or acetonitrile are excellent choices as they can dissolve the reactants and salts formed during the reaction.[11] Dioxane is another suitable option.
Temperature 80-120 °CThe reaction typically requires heating to facilitate the catalytic cycle. The optimal temperature will depend on the reactivity of the specific alkene used. A starting point of 100 °C is recommended.[3]
Alkene Electron-deficient alkenes (e.g., acrylates, styrenes)Electron-withdrawing groups on the alkene generally accelerate the reaction.[2] However, the Heck reaction is versatile and can be performed with a wide range of alkenes.[12]

Step-by-Step Experimental Protocols

This section provides a detailed, two-stage protocol: N-protection of the starting material followed by the Heck coupling reaction.

Experimental_Workflow cluster_protection Protocol 1: N-Protection cluster_heck Protocol 2: Heck Reaction Start_Protect This compound Add_SEMCl Add SEM-Cl & Base (e.g., NaH) in DMF Start_Protect->Add_SEMCl Stir_RT Stir at Room Temperature Add_SEMCl->Stir_RT Workup_Protect Aqueous Work-up & Extraction Stir_RT->Workup_Protect Purify_Protect Column Chromatography Workup_Protect->Purify_Protect Protected_Indazole N-SEM-3-Iodo-6-methoxy-indazole Purify_Protect->Protected_Indazole Start_Heck N-Protected Indazole Protected_Indazole->Start_Heck Proceed to Heck Add_Reagents Add Alkene, Pd(OAc)₂, Ligand, & Base in DMF Start_Heck->Add_Reagents Degas Degas with Argon Add_Reagents->Degas Heat Heat to 100 °C Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup_Heck Cool, Dilute, & Extract Monitor->Workup_Heck Purify_Heck Column Chromatography Workup_Heck->Purify_Heck Final_Product 3-Alkenyl-6-methoxy-indazole Derivative Purify_Heck->Final_Product

Figure 2: Experimental workflow for the synthesis of 3-alkenyl-6-methoxy-indazole derivatives.

Protocol 1: N-Protection of this compound with SEM-Cl

Materials:

  • This compound

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the indazole in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-protected indazole.

Protocol 2: Heck Reaction of N-Protected 3-Iodo-6-methoxy-indazole with an Alkene (e.g., n-Butyl Acrylate)

Materials:

  • N-Protected 3-Iodo-6-methoxy-indazole (from Protocol 1)

  • n-Butyl acrylate (or other desired alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-protected 3-Iodo-6-methoxy-indazole (1.0 eq) in anhydrous DMF.

  • Add the alkene (e.g., n-butyl acrylate, 1.5 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (2.0 eq) to the solution.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add palladium(II) acetate (0.05 eq) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 3-alkenyl-6-methoxy-indazole derivative.

Troubleshooting and Scientific Integrity

A self-validating protocol anticipates potential issues. Below are common challenges and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Poor quality of reagents/solvents; Insufficient temperature.Ensure the palladium catalyst is from a reliable source. Use fresh, anhydrous, and degassed solvents. Incrementally increase the reaction temperature.[4]
Formation of Palladium Black Catalyst decomposition.This indicates precipitation of Pd(0). Ensure adequate ligand concentration to stabilize the catalyst. Avoid excessively high temperatures.
Double Bond Isomerization Reversible β-hydride elimination and re-addition.The addition of silver salts (e.g., Ag₂CO₃) can sometimes minimize isomerization by promoting a cationic pathway and accelerating reductive elimination.[6]
Dehalogenation of Starting Material Reductive side reaction.This can occur if there are sources of hydride in the reaction. Ensure the base and solvent are pure.
Mixture of Regioisomers Competing insertion pathways.For terminal alkenes, bulky ligands often favor the linear product. Lowering the reaction temperature may also improve selectivity.[4]

Conclusion

The Mizoroki-Heck reaction is a powerful tool for the C-3 functionalization of the indazole scaffold. By understanding the underlying mechanism and carefully selecting reaction parameters, researchers can efficiently synthesize a diverse library of 3-alkenyl-6-methoxy-1H-indazole derivatives. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation in drug discovery and organic synthesis.

References

Application Notes and Protocols: N-Protection Strategies for 3-Iodo-6-methoxy-1H-indazole in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of 3-Iodo-6-methoxy-1H-indazole and the Necessity of N-Protection

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its indazole core is a recognized "privileged scaffold," capable of mimicking indoles in biological systems and forming critical hydrogen bonds within the hydrophobic pockets of proteins.[1] The true synthetic utility of this molecule, however, lies in the reactivity of the 3-iodo substituent, which serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.[1] These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are foundational in modern drug development for the construction of carbon-carbon and carbon-nitrogen bonds.[2][3]

However, the acidic proton on the indazole nitrogen (N-H) presents a significant challenge. This unprotected N-H can interfere with the catalytic cycle of palladium, leading to catalyst inhibition, undesired side reactions, and low yields.[4] Therefore, a robust N-protection strategy is not merely advantageous but often a prerequisite for successful and reproducible coupling outcomes. This guide provides a detailed technical overview of common N-protection strategies for this compound, offering field-proven insights and step-by-step protocols for its application in key coupling reactions.

The Challenge of Regioselectivity in Indazole N-Alkylation/Acylation

A primary consideration in the N-protection of indazoles is the potential for forming two regioisomers: the N-1 and N-2 substituted products. The ratio of these isomers is influenced by a combination of steric and electronic factors of the indazole substituents, the nature of the protecting group precursor, and the reaction conditions (base, solvent, temperature).[5][6][7] While the 1H-indazole tautomer is generally more thermodynamically stable, kinetic control can lead to significant amounts of the N-2 isomer.[6] For the purposes of subsequent C-3 coupling reactions, protection at the N-1 position is typically desired to minimize steric hindrance around the C-3 iodo group.

Figure 1: Regioselectivity in N-protection of indazoles, leading to either the thermodynamically favored N-1 isomer or the kinetically favored N-2 isomer.

Comparative Analysis of Common N-Protecting Groups

The choice of an N-protecting group is critical and should be guided by its stability to the planned coupling reaction conditions and the ease of its subsequent removal. Below is a comparative analysis of commonly employed protecting groups for indazoles.

Protecting GroupAbbreviationKey AdvantagesCommon Deprotection ConditionsCompatibility Notes
tert-ButoxycarbonylBocStable to many coupling conditions; enhances solubility.[1]Acidic conditions (e.g., TFA, HCl);[8] can also be removed with NaOMe in MeOH.[8]May undergo concomitant deprotection under certain microwave-assisted Suzuki coupling conditions.[9]
2-(Trimethylsilyl)ethoxymethylSEMStable to a wide range of conditions; can direct C-3 lithiation.[10][11]Fluoride sources (e.g., TBAF) or strong acid (e.g., HCl).[10][11]Generally robust and orthogonal to many other protecting groups.
TetrahydropyranylTHPInexpensive and easy to install.Acidic conditions (e.g., methanesulfonic acid).[12]Can be labile under strongly acidic or Lewis acidic coupling conditions.

Experimental Protocols: N-Protection

Protocol 1: N-Boc Protection of this compound

This protocol describes the installation of the tert-butoxycarbonyl (Boc) group, which is a widely used protecting group due to its general stability and straightforward removal.[1][13]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-iodo-6-methoxy-1H-indazole. A high yield of the N-1 isomer is typically obtained.[9]

Application in Palladium-Catalyzed Coupling Reactions

With a suitable N-protecting group installed, the this compound scaffold is primed for diversification via cross-coupling. The choice of protecting group can influence reaction outcomes and should be considered in the experimental design.[4]

Figure 2: A generalized workflow for the functionalization of this compound, involving N-protection, cross-coupling, and subsequent deprotection.

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-3-iodo-6-methoxy-1H-indazole

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and a boronic acid or ester.

Materials:

  • N-Boc-3-iodo-6-methoxy-1H-indazole

  • Arylboronic acid (1.5-2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-6 mol%)[4]

  • Aqueous sodium carbonate solution (2 M, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a microwave vial, add N-Boc-3-iodo-6-methoxy-1H-indazole (1.0 eq), the arylboronic acid (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).[4]

  • Add 1,4-dioxane followed by the 2 M aqueous sodium carbonate solution.

  • Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 40 minutes.[4] Note: Under these conditions, concomitant deprotection of the Boc group is often observed, directly yielding the 3-aryl-6-methoxy-1H-indazole.[9]

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling of an N-Protected this compound

The Sonogashira coupling is an efficient method for the formation of a C-C bond between a terminal alkyne and an aryl halide.[3] N-protection is generally crucial for the success of this reaction with 3-iodoindazoles.[14][15]

Materials:

  • N-protected this compound (e.g., N-SEM or N-THP protected)

  • Terminal alkyne (1.1 eq)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add the N-protected this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.1 eq), and PPh₃ (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne (1.1 eq) dropwise.

  • Heat the reaction mixture to 70 °C and stir for 24-48 hours, monitoring by TLC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 3-alkynyl-6-methoxy-indazole derivative.

Conclusion and Future Perspectives

The successful functionalization of this compound via cross-coupling reactions is critically dependent on a well-defined N-protection strategy. The choice of protecting group must be carefully considered based on its stability to the specific coupling conditions and the orthogonality of its removal. The protocols detailed herein for Boc protection and subsequent Suzuki and Sonogashira couplings provide a robust framework for researchers. As the demand for novel indazole-based therapeutics continues to grow, the development of more efficient and regioselective protection and coupling methodologies will remain an area of active research, further expanding the synthetic chemist's toolbox for drug discovery.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 3-Iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold and Microwave Synthesis

The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent antitumor, anti-inflammatory, and anti-HIV properties.[1] Notably, substituted indazoles are key components in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs that have shown significant promise in treating cancers with deficiencies in DNA repair mechanisms.[2][3] The targeted functionalization of the indazole ring is therefore a critical endeavor in modern drug discovery.

3-Iodo-6-methoxy-1H-indazole is a versatile building block for the synthesis of a diverse library of indazole derivatives. The iodo-substituent at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkynyl, and amino moieties.

Traditional synthetic methods often require long reaction times and harsh conditions, leading to lower yields and the formation of impurities. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating. By utilizing dielectric heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes, and substantial improvements in product yields and purity.[4][5] This application note provides detailed protocols and expert insights into the microwave-assisted functionalization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Core Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave energy accelerates chemical reactions through a mechanism known as dielectric heating. Polar molecules in the reaction mixture align with the oscillating electric field of the microwaves, and the rapid reorientation of these molecules generates heat. This process is highly efficient and results in a rapid increase in temperature. The key advantages of MAOS include:

  • Rate Acceleration: Reactions are often completed in minutes compared to hours with conventional heating.[4]

  • Higher Yields: The rapid heating and shorter reaction times can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.

  • Energy Efficiency: Microwave heating is more energy-efficient than conventional methods as it heats the reaction mixture directly, not the vessel.

Safety Considerations for Microwave Chemistry

While a powerful tool, microwave synthesis requires strict adherence to safety protocols. Domestic microwave ovens should never be used for laboratory synthesis.[6] Only dedicated laboratory microwave reactors with built-in safety features for temperature and pressure monitoring should be employed.[7][8]

Key Safety Guidelines:

  • Always use sealed, pressure-rated reaction vessels designed for microwave synthesis.

  • Never exceed the recommended volume for the reaction vessel.

  • Ensure that the chosen solvent is compatible with the reaction temperature and pressure.

  • Do not heat flammable solvents unless the microwave is specifically designed for such applications.[6]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • If a reaction is expected to generate significant pressure, start with small-scale experiments to establish safe operating parameters.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds generally allows for milder reaction conditions.[9]

Causality Behind Experimental Choices:
  • Catalyst: Palladium catalysts are central to the Suzuki-Miyaura reaction. Pd(PPh₃)₄ is a common and effective choice. For challenging couplings, more advanced catalyst systems with specialized ligands may be necessary.[7]

  • Base: A base is required to activate the organoboron species. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction outcome.[10]

  • Solvent: A solvent system that can facilitate the dissolution of both the organic and inorganic reagents is crucial. A mixture of an organic solvent like 1,4-dioxane and water is often employed.[10]

  • N-H Protection: The acidic proton of the indazole N-H can sometimes interfere with the catalytic cycle. While some Suzuki couplings proceed with the unprotected indazole, N-protection (e.g., with a Boc group) is often recommended to prevent side reactions and improve yields, especially for more complex substrates.[11]

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic acid - Pd(PPh₃)₄ - K₂CO₃ solvent Add 1,4-dioxane/water reagents->solvent vial Seal microwave vial solvent->vial microwave Irradiate at 120°C for 15-30 min vial->microwave cool Cool to room temperature microwave->cool extract Dilute with water and extract with EtOAc cool->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product product purify->product 3-Aryl-6-methoxy-1H-indazole

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Detailed Protocol:
  • To a 10 mL microwave reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120°C for 15-30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-methoxy-1H-indazole.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Effective for a wide range of aryl iodides.[7]
Base K₂CO₃ (2 equiv.)Common and effective base for Suzuki couplings.[10]
Solvent 1,4-Dioxane/Water (4:1)Promotes dissolution of both organic and inorganic reagents.[10]
Temperature 120°CSufficient to drive the reaction to completion in a short time.
Time 15-30 minutesTypical for microwave-assisted Suzuki couplings.[12]

Protocol 2: Microwave-Assisted Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted indazoles. These products can serve as versatile intermediates for further synthetic transformations. For successful Sonogashira coupling with 3-iodoindazoles, N-protection is often crucial to prevent side reactions.[13]

Causality Behind Experimental Choices:
  • Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[8]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. The base serves to neutralize the hydrogen halide formed during the reaction and also acts as a solvent in some cases.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is often used to ensure the solubility of the reactants and catalysts.

  • N-Protection: The unprotected N-H of the indazole can react with the catalyst or reagents, leading to undesired byproducts. Protection of the nitrogen with a suitable group, such as tetrahydropyran (THP) or Boc, is highly recommended for a clean and efficient reaction.[13]

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents Combine: - N-Protected this compound - Terminal alkyne - PdCl₂(PPh₃)₂ - CuI - Et₃N solvent Add DMF reagents->solvent vial Seal microwave vial solvent->vial microwave Irradiate at 100°C for 10-20 min vial->microwave cool Cool to room temperature microwave->cool extract Dilute with water and extract with EtOAc cool->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product product purify->product N-Protected 3-Alkynyl-6-methoxy-1H-indazole

Caption: Workflow for Microwave-Assisted Sonogashira Coupling.

Detailed Protocol:
  • To a 10 mL microwave reaction vial, add the N-protected this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Add dimethylformamide (DMF, 4 mL) and triethylamine (Et₃N, 2.5 equiv.).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 100°C for 10-20 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous ammonium chloride solution and brine, then dry over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst PdCl₂(PPh₃)₂ (3 mol%) / CuI (5 mol%)Standard and effective catalyst system for Sonogashira coupling.[8]
Base Et₃N (2.5 equiv.)Acts as both a base and a co-solvent.
Solvent DMFGood solvent for dissolving the reactants and catalysts.
Temperature 100°CAllows for rapid reaction rates.[6]
Time 10-20 minutesSufficient for completion under microwave irradiation.[6]

Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is invaluable for synthesizing arylamines, which are prevalent in pharmaceuticals. Microwave irradiation can significantly accelerate this transformation.[4]

Causality Behind Experimental Choices:
  • Catalyst/Ligand: The choice of palladium precursor and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often employed to promote the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used.

  • Inert Atmosphere: The catalytic system is often sensitive to air and moisture, so the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents Combine: - this compound - Amine - Pd₂(dba)₃ - XPhos - NaOt-Bu solvent Add anhydrous toluene reagents->solvent vial Seal microwave vial solvent->vial microwave Irradiate at 110°C for 20-40 min vial->microwave cool Cool to room temperature microwave->cool filter Filter through celite cool->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography concentrate->purify product product purify->product 3-Amino-6-methoxy-1H-indazole

Caption: Workflow for Microwave-Assisted Buchwald-Hartwig Amination.

Detailed Protocol:
  • To a dry microwave reaction vial under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), XPhos (0.08 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).

  • Add anhydrous toluene (4 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 110°C for 20-40 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-methoxy-1H-indazole derivative.

ParameterRecommended ConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XPhosA robust system for C-N bond formation.
Base NaOt-Bu (1.4 equiv.)A strong, non-nucleophilic base.
Solvent Anhydrous TolueneA common solvent for Buchwald-Hartwig aminations.
Temperature 110°CEffective for promoting the reaction.
Time 20-40 minutesSignificant acceleration compared to conventional heating.[4]

Conclusion

Microwave-assisted synthesis provides a powerful platform for the rapid and efficient functionalization of this compound. The protocols outlined in this application note for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions offer researchers and drug development professionals a robust starting point for the synthesis of diverse libraries of indazole derivatives. The significant reduction in reaction times and improvement in yields afforded by microwave heating can accelerate the drug discovery process, enabling faster identification of novel therapeutic candidates. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Purifying a Key Pharmaceutical Building Block: A Detailed Guide to Column Chromatography of 3-Iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Application Note & Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Iodo-6-methoxy-1H-indazole in Medicinal Chemistry

This compound is a crucial heterocyclic building block in the landscape of modern drug discovery. Its substituted indazole core is a "privileged structure," forming the backbone of numerous biologically active compounds, including potent kinase inhibitors used in oncology.[1][2] The strategic placement of the iodo group at the C3 position and a methoxy group at the C6 position provides medicinal chemists with a versatile scaffold for the synthesis of complex molecular architectures through various cross-coupling reactions.[1] Given its importance, the ability to obtain high-purity this compound is paramount for the integrity of subsequent synthetic steps and the pharmacological evaluation of its derivatives. This application note provides a comprehensive, in-depth guide to the purification of this compound from a crude reaction mixture using silica gel column chromatography, a fundamental and widely used purification technique in organic synthesis.

The Challenge: Understanding Potential Impurities in the Synthesis of this compound

The synthesis of this compound, typically achieved through direct iodination of 6-methoxy-1H-indazole, can lead to the formation of several impurities that necessitate a robust purification strategy. A thorough understanding of these potential byproducts is critical for designing an effective chromatographic separation.

Common Impurities Include:

  • Unreacted Starting Material: Incomplete iodination will result in the presence of the more polar 6-methoxy-1H-indazole in the crude product.

  • Regioisomers: Electrophilic substitution on the indazole ring can be challenging to control, potentially leading to the formation of other iodo-isomers, such as 5-iodo- and 7-iodo-6-methoxy-1H-indazole.[3]

  • Di-iodinated Products: Over-iodination can introduce a second iodine atom onto the indazole ring, resulting in highly nonpolar di-iodo-6-methoxy-1H-indazole species.[3]

  • N-Substituted Isomers: Depending on the reaction conditions, substitution can occur on either the N1 or N2 position of the indazole ring, leading to a mixture of N1-H and N2-H tautomers or N-iodinated byproducts, which can complicate purification.

The successful separation of the desired this compound from these structurally similar impurities relies on the principles of column chromatography, where subtle differences in polarity are exploited to achieve purification.

The Solution: A Step-by-Step Protocol for Column Chromatography Purification

This protocol outlines a detailed procedure for the purification of gram-scale quantities of this compound using silica gel column chromatography.

Part 1: Pre-Chromatography Preparation

1.1. Thin-Layer Chromatography (TLC) Analysis for Method Development:

Before proceeding to column chromatography, it is essential to develop an appropriate mobile phase system using TLC. This analytical technique provides a rapid assessment of the separation and helps in determining the optimal solvent polarity.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved mixture onto a silica gel TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

    • Start with a low polarity mobile phase (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3 hexane/ethyl acetate) in subsequent TLC runs.

    • Visualize the separated spots under UV light (254 nm).

  • Objective: The ideal mobile phase for column chromatography will result in a retention factor (Rf) of approximately 0.2-0.3 for the desired product. A good separation between the product spot and the impurity spots should also be observed.

1.2. Selection of Stationary Phase:

For the separation of moderately polar compounds like this compound, standard silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the recommended stationary phase. Its slightly acidic nature makes it effective for separating compounds with varying polarities.

Part 2: Column Packing

A properly packed column is crucial for achieving high-resolution separation. The "slurry packing" method is generally preferred as it minimizes the formation of air bubbles and channels in the stationary phase.

  • Procedure:

    • Select a glass column of an appropriate size. The amount of silica gel used is typically 30-100 times the weight of the crude product to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

    • In a separate beaker, create a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

    • Pour the silica gel slurry into the column.

    • Gently tap the column to ensure even packing of the silica gel.

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.

    • Continuously drain the solvent until the solvent level is just above the top layer of sand, ensuring the column does not run dry.

Part 3: Sample Loading

The choice between wet and dry loading depends on the solubility of the crude product in the mobile phase.

  • Wet Loading (for soluble samples):

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Carefully apply the solution to the top of the silica gel column using a pipette.

    • Allow the sample to adsorb completely onto the silica gel.

  • Dry Loading (for less soluble or highly polar samples):

    • Dissolve the crude product in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

Part 4: Elution and Fraction Collection

Gradient elution, where the polarity of the mobile phase is gradually increased, is often the most effective method for separating complex mixtures.

  • Procedure:

    • Begin eluting the column with the low-polarity mobile phase determined from the TLC analysis (e.g., 95:5 hexane/ethyl acetate).

    • Collect the eluent in fractions of a predetermined volume (e.g., 10-20 mL) in labeled test tubes.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be:

      • 95:5 Hexane/Ethyl Acetate (2 column volumes)

      • 90:10 Hexane/Ethyl Acetate (4 column volumes)

      • 85:15 Hexane/Ethyl Acetate (4 column volumes)

      • 80:20 Hexane/Ethyl Acetate (until the product has eluted)

    • Monitor the elution of the compounds by collecting small aliquots from each fraction and analyzing them by TLC.

    • Combine the fractions that contain the pure product.

Part 5: Post-Chromatography Analysis and Product Isolation
  • Procedure:

    • Confirm the purity of the combined fractions using TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number936138-17-9[4]
Molecular FormulaC₈H₇IN₂O[4]
Molecular Weight274.06 g/mol [4]
AppearanceExpected to be a solidInferred
Purity (Typical)>95%

Table 2: Recommended Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm)Standard choice for moderately polar organic molecules.
Mobile Phase Hexane/Ethyl Acetate GradientOffers a good polarity range for separating the target compound from less polar (di-iodinated) and more polar (starting material, regioisomers) impurities.
TLC Rf (Target) 0.2 - 0.3Provides optimal separation and reasonable elution time on the column.
Silica to Crude Ratio 30:1 to 100:1 (w/w)A higher ratio is used for more difficult separations.
Elution Mode GradientAllows for efficient elution of a range of compounds with varying polarities.
Detection UV (254 nm)The aromatic nature of the indazole ring allows for easy visualization under UV light.

Visualization of the Workflow

Purification_Workflow cluster_prep Part 1: Pre-Chromatography cluster_column Part 2-3: Column Setup cluster_run Part 4: Separation cluster_post Part 5: Analysis & Isolation TLC 1.1 TLC Analysis (Mobile Phase Optimization) Stationary_Phase 1.2 Stationary Phase Selection (Silica Gel, 40-63 µm) Packing 2. Column Packing (Slurry Method) Stationary_Phase->Packing Loading 3. Sample Loading (Wet or Dry) Packing->Loading Elution 4. Gradient Elution (Hexane/Ethyl Acetate) Loading->Elution Collection Fraction Collection Elution->Collection TLC_Analysis 5.1 TLC Analysis of Fractions Collection->TLC_Analysis Combine 5.2 Combine Pure Fractions TLC_Analysis->Combine Evaporation 5.3 Solvent Evaporation Combine->Evaporation Characterization 5.4 Product Characterization (NMR, MS) Evaporation->Characterization

Caption: Workflow for the purification of this compound.

Troubleshooting and Scientific Insights

  • Product Stability: Iodo-substituted aromatic compounds are generally stable under normal laboratory conditions.[3] However, prolonged exposure to the slightly acidic silica gel surface can potentially lead to degradation for very sensitive substrates. If degradation is suspected, a 2D TLC can be performed. If the spot shape changes after the second development, it may indicate instability on silica. In such cases, using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the mobile phase can be considered.

  • Poor Separation: If the desired product co-elutes with impurities, further optimization of the mobile phase is necessary. This may involve trying different solvent systems (e.g., dichloromethane/methanol for more polar compounds) or using a shallower gradient during elution.

  • Compound Tailing: Tailing of spots on TLC or broad peaks during column chromatography can be due to the interaction of basic nitrogen atoms in the indazole ring with the acidic silanol groups on the silica surface. Adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase can help to mitigate this issue by neutralizing the acidic sites.

Conclusion

The successful purification of this compound is a critical step in the synthesis of many potential therapeutic agents. The detailed protocol and scientific insights provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to obtain this valuable building block in high purity. By understanding the potential impurities and carefully controlling the parameters of column chromatography, one can ensure the quality and reliability of the starting materials for the synthesis of novel and impactful pharmaceuticals.

References

Large-Scale Synthesis of 3-Iodo-6-methoxy-1H-indazole Derivatives: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Iodo-6-methoxy-1H-indazoles in Drug Discovery

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of indazole are integral to a range of therapeutic agents, demonstrating activities as potent kinase inhibitors in oncology, as well as anti-inflammatory, and anti-HIV agents.[3][4] The strategic introduction of a methoxy group at the 6-position and an iodine atom at the 3-position of the indazole core creates a particularly valuable intermediate: 3-Iodo-6-methoxy-1H-indazole.

The methoxy group can modulate the electronic properties and metabolic stability of the molecule, while the iodo substituent at the C3 position serves as a versatile synthetic handle for introducing molecular diversity. This is primarily achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, which allow for the facile formation of carbon-carbon and carbon-heteroatom bonds.[5][6] This capability is crucial for the structure-activity relationship (SAR) studies that are central to the drug discovery process. The synthesis of Axitinib, a potent tyrosine kinase inhibitor, exemplifies the utility of 3-iodo-indazole intermediates in the development of targeted cancer therapies.[7]

This technical guide provides a comprehensive and scalable protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and explore the subsequent derivatization of this key intermediate, ensuring a self-validating and authoritative resource for your laboratory.

Synthetic Strategy: A Two-Step Approach to this compound

The large-scale synthesis of this compound is most effectively approached in two key stages: first, the construction of the 6-methoxy-1H-indazole core, followed by its regioselective iodination at the C3 position.

G cluster_0 PART 1: Synthesis of 6-methoxy-1H-indazole cluster_1 PART 2: Iodination cluster_2 PART 3: Derivatization 4-methoxy-2-methylaniline 4-methoxy-2-methylaniline Diazotization Diazotization 4-methoxy-2-methylaniline->Diazotization Cyclization Cyclization Diazotization->Cyclization 6-methoxy-1H-indazole 6-methoxy-1H-indazole Cyclization->6-methoxy-1H-indazole Iodination_reagents Iodine (I2) / KOH This compound This compound Iodination_reagents->this compound 6-methoxy-1H-indazole_ref 6-methoxy-1H-indazole 6-methoxy-1H-indazole_ref->this compound Suzuki_Coupling Arylboronic Acid / Pd Catalyst 3-Aryl-6-methoxy-1H-indazole 3-Aryl-6-methoxy-1H-indazole Suzuki_Coupling->3-Aryl-6-methoxy-1H-indazole 3-Iodo-6-methoxy-1H-indazole_ref This compound 3-Iodo-6-methoxy-1H-indazole_ref->3-Aryl-6-methoxy-1H-indazole

Caption: Synthetic workflow for this compound and its derivatives.

PART 1: Large-Scale Synthesis of 6-methoxy-1H-indazole

The synthesis of the indazole core is a critical first step. A robust and scalable method involves the diazotization of an appropriately substituted aniline followed by an intramolecular cyclization. For 6-methoxy-1H-indazole, the logical starting material is 4-methoxy-2-methylaniline.[8]

Protocol 1: Synthesis of 6-methoxy-1H-indazole

This protocol is adapted from established methods for indazole synthesis from anilines.[2][9]

Materials:

  • 4-methoxy-2-methylaniline

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Water (deionized)

  • Ice

  • Benzene (or a suitable extraction solvent like Toluene or Ethyl Acetate)

  • Methanol

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl)

Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling system (chiller)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Diazotization:

    • In the jacketed reactor, dissolve 4-methoxy-2-methylaniline (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0-5 °C using the chiller.

    • Slowly add a concentrated aqueous solution of sodium nitrite (1.0 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C.

    • Stir the mixture at 0-5 °C for 1 hour after the addition is complete.

  • Work-up and Cyclization:

    • Pour the reaction mixture onto a mixture of ice and water.

    • An oily N-nitroso intermediate may separate. Extract this intermediate into benzene (or another suitable solvent).

    • Wash the organic extract with cold water, then with a cold, dilute sodium hydroxide solution, and finally again with cold water.

    • Add methanol to the organic layer and allow it to stand in an ice bath. This helps in the removal of any remaining acetic anhydride.

    • Carefully add a solution of sodium hydroxide in methanol to the benzene solution. The heat of reaction will cause the cyclization to the indazole.

    • Control the reaction temperature by cooling as necessary.

  • Isolation and Purification:

    • After the reaction is complete, wash the reaction mixture with water.

    • Extract the aqueous layer with the same organic solvent.

    • Combine the organic layers and extract the indazole product with dilute hydrochloric acid.

    • Neutralize the acidic extract with an excess of ammonia or sodium hydroxide solution to precipitate the crude 6-methoxy-1H-indazole.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • For higher purity, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., water-ethanol).

ParameterValue
Starting Material4-methoxy-2-methylaniline
Key ReagentsSodium Nitrite, Acetic Acid, Sodium Hydroxide
SolventBenzene (or alternative), Methanol, Water
Temperature0-5 °C (Diazotization), Controlled exothermic (Cyclization)
Typical Yield50-60% (based on similar transformations)

PART 2: Large-Scale Iodination of 6-methoxy-1H-indazole

The direct iodination of the indazole ring at the C3 position is a highly efficient and scalable reaction. The use of molecular iodine in the presence of a strong base like potassium hydroxide in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is the most common and effective method.[5]

Protocol 2: Synthesis of this compound

This protocol is adapted from a large-scale synthesis of a structurally related 3-iodo-6-nitro-1H-indazole derivative.

Materials:

  • 6-methoxy-1H-indazole

  • Potassium Hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Water (deionized)

Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling/Heating system

  • Filtration apparatus (e.g., Nutsche filter)

  • Vacuum oven

Procedure:

  • Reaction Setup:

    • In the jacketed reactor, charge 6-methoxy-1H-indazole (1.0 eq) and DMF.

    • Add potassium hydroxide (2.0 eq) to the mixture and stir to dissolve.

    • Cool the reaction mixture to below 10 °C using an ice bath or chiller.

  • Iodination:

    • Prepare a solution of iodine (1.8 eq) in DMF.

    • Slowly add the iodine solution to the reaction mixture via the addition funnel over a period of 2 hours, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature (e.g., 25-30 °C) and stir for 10-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Isolation:

    • Prepare an aqueous solution of sodium thiosulfate (1.55 eq).

    • Carefully add the sodium thiosulfate solution to the reaction mixture to quench any unreacted iodine. Maintain the temperature below 30 °C during this addition.

    • Stir for 45 minutes at room temperature.

    • Add water to the reaction mixture to precipitate the product.

    • Stir the resulting slurry for 45 minutes.

    • Collect the solid product by filtration.

    • Wash the filter cake thoroughly with water.

    • Dry the product in a vacuum oven at 60 °C for 12 hours.

ParameterValue
Starting Material6-methoxy-1H-indazole
Key ReagentsIodine, Potassium Hydroxide
SolventN,N-Dimethylformamide (DMF)
Temperature<10 °C (addition), 25-30 °C (reaction)
Reaction Time10-12 hours
Typical Yield90-95% (expected)

Characterization of this compound

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indazole ring, with characteristic chemical shifts influenced by the methoxy and iodo substituents. A singlet for the methoxy group protons will be present, typically around 3.8-4.0 ppm. The NH proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon spectrum will show signals for all eight carbons. The carbon bearing the iodine (C3) is expected to be significantly shielded and appear at a relatively upfield chemical shift. The carbon attached to the methoxy group (C6) will be deshielded.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₈H₇IN₂O (274.06 g/mol ).

PART 3: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a versatile intermediate for the synthesis of more complex molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is widely used to introduce aryl and heteroaryl moieties at the C3 position of the indazole core.[6][11]

Protocol 3: Synthesis of 3-Aryl-6-methoxy-1H-indazole Derivatives

This is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Equipment:

  • Reaction flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle with temperature control

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • In a reaction flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • Add the palladium catalyst (typically 1-5 mol%).

    • Add the solvent system.

    • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrates and catalyst used.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Safety and Handling

  • Iodine: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE. Avoid contact with water as it can generate significant heat.[12]

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Harmful in contact with skin and if inhaled. Use in a well-ventilated fume hood with appropriate PPE.

  • Palladium Catalysts: Can be toxic and should be handled with care. Avoid inhalation of dust.

  • Anilines: Many aniline derivatives are toxic and can be absorbed through the skin. Handle with appropriate PPE.

  • Sodium Nitrite: Oxidizing agent. Toxic if swallowed. Keep away from combustible materials.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for all experimental procedures.

Conclusion

The protocols detailed in this application note provide a robust and scalable pathway for the synthesis of this compound and its subsequent derivatization. The strategic importance of this intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the value of reliable and efficient synthetic methods. By understanding the rationale behind each experimental step and adhering to safe laboratory practices, researchers can effectively utilize these procedures to accelerate their drug discovery and development programs.

References

Application Notes and Protocols: The Strategic Use of 3-Iodo-6-methoxy-1H-indazole in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design

The indazole core is a cornerstone pharmacophore in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its rigid, bicyclic structure and ability to act as a versatile hydrogen bond donor and acceptor make it an ideal scaffold for interacting with the ATP-binding pocket of various protein kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. A notable example of a successful indazole-based drug is Axitinib (Inlyta®), a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma.[4][5]

These application notes provide a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-Iodo-6-methoxy-1H-indazole as a key building block for the synthesis of Axitinib analogues and other novel kinase inhibitors. The presence of an iodine atom at the 3-position offers a reactive handle for introducing molecular diversity through various cross-coupling reactions, while the 6-methoxy group can influence solubility, metabolic stability, and target engagement.[6][7]

Core Synthetic Strategies: Leveraging the 3-Iodo Handle

The synthetic utility of this compound primarily lies in its susceptibility to palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of carbon-carbon and carbon-nitrogen bonds, which are crucial for elaborating the core indazole scaffold into complex, drug-like molecules.

Key Transformations:
  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters. This is particularly relevant for introducing moieties that can occupy hydrophobic pockets within the kinase active site.[8][9]

  • Heck Coupling: To introduce vinyl groups, a key structural feature of Axitinib, by reacting with alkenes.[10][11] The vinyl linker correctly positions the pyridine ring in Axitinib for optimal binding.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[12][13][14] This is a powerful tool for introducing side chains that can form critical hydrogen bonds or ionic interactions with the target kinase.

The choice of reaction is dictated by the desired final structure of the kinase inhibitor. For Axitinib analogues, a Heck-type reaction is often a pivotal step.

Synthetic Workflow for an Axitinib Analogue

The following workflow outlines the synthesis of an Axitinib analogue starting from this compound. This protocol is a representative example, and optimization of reaction conditions may be necessary for specific substrates.

G cluster_0 Step 1: N-H Protection (Optional but Recommended) cluster_1 Step 2: Heck Coupling cluster_2 Step 3: Deprotection cluster_3 Step 4: Thioether Formation (Ullmann or Buchwald-type Coupling) A This compound B N-Protected Indazole (e.g., THP, SEM) A->B DHP, p-TsOH or SEM-Cl, NaH D Protected (E)-6-methoxy-3-(2-(pyridin-2-yl)vinyl)-1H-indazole B->D Pd(OAc)₂, Ligand (e.g., Xantphos) Base (e.g., DIPEA), Solvent (e.g., NMP) C 2-Vinylpyridine C->D E (E)-6-methoxy-3-(2-(pyridin-2-yl)vinyl)-1H-indazole D->E Acidic conditions (e.g., HCl in Dioxane) G Final Axitinib Analogue E->G CuI, Base (e.g., KOH) or Pd catalyst, Ligand F 2-mercapto-N-methylbenzamide F->G

Caption: Synthetic workflow for an Axitinib analogue.

Detailed Experimental Protocol: Synthesis of a 6-Methoxy Axitinib Analogue

This protocol is adapted from established procedures for the synthesis of Axitinib and related indazole derivatives.[10][15][16]

PART 1: Heck Coupling of N-Protected this compound

  • Rationale: The Heck reaction is a cornerstone of Axitinib synthesis, forming the crucial styryl linkage.[11] N-protection of the indazole is often recommended to prevent side reactions and improve solubility and yield.[17]

Materials:

  • N-protected this compound (1.0 equiv)

  • 2-Vinylpyridine (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Xantphos (0.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add N-protected this compound, Pd(OAc)₂, and Xantphos.

  • Add anhydrous NMP to dissolve the solids.

  • Add DIPEA and 2-vinylpyridine to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-protected vinylated indazole.

PART 2: Deprotection and Final Coupling

  • Rationale: The protecting group is removed to reveal the N-H of the indazole, which is important for kinase hinge binding. The final fragment is then coupled, typically via a copper-catalyzed Ullmann condensation or a palladium-catalyzed C-S coupling.

Materials:

  • N-protected (E)-6-methoxy-3-(2-(pyridin-2-yl)vinyl)-1H-indazole (1.0 equiv)

  • 2-mercapto-N-methylbenzamide (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Potassium hydroxide (KOH) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deprotection agent (e.g., 4M HCl in dioxane for THP group)

Procedure:

  • Deprotection: Dissolve the N-protected intermediate in a suitable solvent (e.g., methanol or dioxane). Add the deprotection agent and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS). Neutralize the reaction and extract the product. Purify if necessary.

  • Coupling: To a dry reaction vessel under an inert atmosphere, add 2-mercapto-N-methylbenzamide and DMF. Add KOH and stir for 30 minutes at 60 °C.

  • Add CuI and stir for another 30 minutes.

  • Add a solution of the deprotected (E)-6-methoxy-3-(2-(pyridin-2-yl)vinyl)-1H-indazole in DMF.

  • Heat the reaction mixture to 110-120 °C and stir for 4-8 hours, monitoring for completion.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by chromatography or recrystallization to obtain the final 6-methoxy Axitinib analogue.

Structure-Activity Relationship (SAR) and the Role of the 6-Methoxy Group

The indazole scaffold is a privileged structure for kinase inhibitors.[1][18] Modifications at various positions of the indazole ring can significantly impact potency and selectivity.

  • 3-Position: The vinylpyridine moiety at this position is crucial for Axitinib's high affinity for VEGFR, extending into a specific pocket of the ATP-binding site.

  • 6-Position: The substituent at the 6-position extends into the solvent-exposed region. In Axitinib, this is a thioether linkage to an N-methylbenzamide group. The 6-methoxy group in our starting material would similarly be solvent-exposed. The presence of a methoxy group can influence the compound's physicochemical properties:

    • Potency: The electronic effect of the methoxy group can modulate the pKa of the indazole N-H, potentially affecting the strength of the hydrogen bond to the kinase hinge region. Studies on other indazole kinase inhibitors have shown that a 5-methoxy group can be important for high potency.[6]

    • Solubility and Permeability: The polar methoxy group can improve aqueous solubility compared to a non-polar substituent, which is a desirable property for drug candidates.

    • Metabolism: Methoxy groups can be sites of O-demethylation by cytochrome P450 enzymes, which is a key consideration in drug design and development.

Compound/AnalogueTarget KinaseIC50 (nM)Key Substituent(s)Reference
Axitinib VEGFR-10.13-vinylpyridine, 6-thioether[19]
Axitinib VEGFR-20.23-vinylpyridine, 6-thioether[19]
Axitinib VEGFR-30.1-0.33-vinylpyridine, 6-thioether[19]
Indazole Analogue 33k FGFR1156-phenyl with meta-methoxy[6]
Indazole Analogue 50 GSK-33505-methoxy[6]

Mechanism of Action: Inhibition of VEGFR Signaling

Axitinib and its analogues function by competitively inhibiting the ATP-binding site of VEGFRs. This blocks the downstream signaling cascade that leads to angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[4][5]

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization Axitinib Axitinib Analogue (from this compound) Axitinib->VEGFR Inhibits ATP Binding PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Angiogenesis Angiogenesis, Cell Proliferation, Survival, Migration PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR signaling pathway and point of inhibition.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors, including analogues of the approved drug Axitinib. Its utility stems from the strategically placed iodo group, which allows for the exploration of chemical space through robust and well-established cross-coupling methodologies. The 6-methoxy substituent provides an additional point of modulation for tuning the pharmacological properties of the final compounds. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful building block in the ongoing quest for new and effective targeted cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Suzuki-Miyaura cross-coupling of 3-iodo-6-methoxy-1H-indazole. Indazole scaffolds are privileged structures in medicinal chemistry, serving as core components in numerous therapeutic agents, particularly in oncology.[1][2] The C-3 functionalization of indazoles via Suzuki coupling is a powerful method for generating molecular diversity.[3]

However, the seemingly straightforward coupling of this compound is often plagued by low yields and inconsistent results. The primary challenge stems from the unprotected N-H proton of the indazole ring, which is acidic and can interfere with the palladium catalytic cycle.[4][5] This guide provides in-depth, field-proven insights through a structured FAQ and troubleshooting section to help you diagnose problems, optimize reaction conditions, and achieve robust, high-yielding results.

Frequently Asked Questions (FAQs)

Q1: Why is the unprotected N-H on the indazole ring problematic for Suzuki coupling?

The indazole N-H proton is sufficiently acidic (pKa ≈ 14-16) to interfere with the catalytic cycle in several ways.[5] Firstly, it can react with the base, consuming it and altering the reaction stoichiometry. More critically, the resulting indazolide anion can coordinate to the palladium(II) intermediate, forming stable N-azolyl palladium complexes that are catalytically inactive or less active, thereby inhibiting the reaction.[5] This catalyst inhibition is a primary reason for failed or low-yielding reactions with unprotected, nitrogen-rich heterocycles.[5][6] While N-protection (e.g., with a Boc group) can circumvent this issue, it adds synthetic steps; therefore, developing a robust protocol for the unprotected substrate is highly desirable.[4]

Q2: What is the precise role of the base, and how do I select the right one?

The base is not merely a spectator; it is a critical activator in the catalytic cycle. Its primary role is to react with the organoboron species (boronic acid or ester) to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻).[7][8] This activated boronate species is essential for the transmetalation step, where the aryl group is transferred from boron to the palladium center.[9]

For N-H indazoles, the base selection is a delicate balance.

  • Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.[1][4]

  • K₃PO₄ is often a superior choice for unprotected N-H substrates as it is sufficiently strong to promote the formation of the boronate complex while being less prone to causing side reactions compared to stronger bases like hydroxides.[5]

  • Cs₂CO₃ is highly effective due to the high solubility of its salts and the "cesium effect," but it is more expensive.

  • The base must be finely powdered to maximize surface area and reactivity.[10] The addition of a small amount of water is often necessary to solubilize inorganic bases, which can be beneficial for the reaction kinetics.[4][11]

Q3: How do the palladium catalyst and ligand choices impact this specific reaction?

The combination of the palladium source and the phosphine ligand dictates the catalyst's stability, activity, and selectivity.

  • Palladium Source: For aryl iodides, standard Pd(0) sources like Pd(PPh₃)₄ or Pd(II) pre-catalysts like PdCl₂(dppf) are often effective.[3][12] PdCl₂(dppf) is particularly robust and has shown good results in couplings with substituted indazoles.[1][12][13]

  • Ligands: The ligand stabilizes the palladium center, prevents the formation of inactive palladium black, and modulates its electronic and steric properties to facilitate the key steps of oxidative addition and reductive elimination. For challenging substrates like N-H indazoles, bulky and electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) developed by the Buchwald group are often superior.[5][14] These ligands promote fast reductive elimination and can overcome the catalyst inhibition caused by the indazole N-H group.[5]

Q4: What are the most common side reactions that lower the yield?

Even if the starting material is consumed, low yields often result from competing reaction pathways:

  • Protodeboronation: This is the hydrolysis of the boronic acid coupling partner back to its corresponding arene (Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃).[15] It is a major pathway for reagent decomposition, especially at high temperatures or with prolonged reaction times, and is a frequent cause of poor yields.[15][16]

  • Hydrodehalogenation (De-iodination): The 3-iodoindazole is reduced to 6-methoxy-1H-indazole. This side reaction is common with electron-rich palladium catalysts and can be promoted by certain bases or solvent impurities.[10][17]

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct (Ar-Ar). This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[4]

Troubleshooting Guide: Diagnosing and Solving Low Yields

Problem 1: Low to No Conversion of Starting Material

Q: My TLC/LC-MS analysis shows a significant amount of unreacted this compound after several hours. What are the likely causes and how can I fix this?

A: This indicates a fundamental issue with the catalytic system's activity. Follow this diagnostic workflow:

1. Catalyst Inactivity:

  • Cause: The palladium catalyst may be oxidized or degraded. Pd(0) catalysts like Pd(PPh₃)₄ are sensitive to air and should be handled under an inert atmosphere.[4]

  • Solution:

    • Use a fresh bottle of catalyst.

    • Ensure the reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) before adding the catalyst and solvent.[18]

2. Ineffective Base or Solvent System:

  • Cause: The base may not be sufficiently strong or soluble to activate the boronic acid.

  • Solution:

    • Switch to a stronger or more soluble base. If using K₂CO₃, consider switching to Cs₂CO₃ or K₃PO₄ .[5]

    • Ensure the base is finely powdered and, if necessary, activate it by heating under vacuum before use.[18]

    • The solvent system is critical for solubility. A mixture of an organic solvent with water (e.g., 1,4-Dioxane/H₂O (4:1) or DME/H₂O ) is often optimal for dissolving the inorganic base and the organic substrates.[1][11]

3. Insufficient Reaction Temperature:

  • Cause: While aryl iodides are the most reactive halides, this specific substrate combination may have a high activation energy barrier, potentially due to catalyst inhibition.[7]

  • Solution:

    • Gradually increase the reaction temperature in increments of 10-20 °C. A typical range is 80-110 °C.[4]

    • Consider using microwave irradiation. Microwave heating can dramatically reduce reaction times and drive sluggish reactions to completion. A successful vinylation of a related 5-methoxy-3-iodoindazole was achieved at 120 °C under microwave conditions, whereas it failed under conventional heating at 80 °C.[19][20]

4. Poor Reagent Quality:

  • Cause: The boronic acid may have degraded through storage, or the solvent may contain inhibitors (oxygen, peroxides).

  • Solution:

    • Use a fresh, high-purity boronic acid. Consider converting it to a more stable pinacol boronate ester if degradation is a persistent issue.[10]

    • Use anhydrous, deoxygenated solvents. Sparging the solvent with argon for 15-30 minutes before use is highly recommended.[18]

Problem 2: Complete Consumption of Starting Material but Low Product Yield

Q: My starting iodide is gone, but the yield of the coupled product is poor, and my crude NMR/LC-MS shows a complex mixture. What is happening?

A: This points towards competing side reactions consuming your reagents or product.

1. Protodeboronation of Boronic Acid:

  • Cause: The boronic acid is being destroyed before it can couple. This is often the primary culprit for low yields when starting materials are consumed.[15]

  • Solution:

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.[21][22]

    • Control Stoichiometry: Use a moderate excess of the boronic acid (1.2–1.5 equivalents). A large excess can lead to more homocoupling and complicates purification.

    • Use a Boronate Ester: Pinacol boronate esters are generally more stable towards protodeboronation than their corresponding boronic acids.

2. Hydrodehalogenation (De-iodination) of the Indazole:

  • Cause: The 3-iodoindazole is being reduced to 6-methoxy-1H-indazole.

  • Solution:

    • Change the Ligand: This side reaction is often mechanistically distinct from the desired coupling. Switching to a different ligand class, such as a bulky biarylphosphine ligand (e.g., SPhos ), can alter the relative rates of the productive vs. side reactions.[10]

    • Re-evaluate the Base: In some cases, the choice of base can influence the rate of hydrodehalogenation. Experiment with a different base (e.g., K₃PO₄ vs. K₂CO₃).

3. Homocoupling of the Boronic Acid:

  • Cause: This side reaction is typically promoted by the presence of oxygen.

  • Solution:

    • Improve Degassing: This cannot be overstated. Ensure all components, especially the solvent and base/water mixture, are thoroughly deoxygenated before the addition of the palladium catalyst.[18] A robust method is to subject the reaction mixture to three cycles of vacuum/inert gas backfill.

Optimization & Experimental Protocols

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.3 eq.)

  • PdCl₂(dppf)·CH₂Cl₂ (3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 eq.)

  • 1,4-Dioxane (anhydrous, deoxygenated)

  • Water (deionized, deoxygenated)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the vessel with a rubber septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the deoxygenated 1,4-dioxane and water (e.g., a 4:1 or 5:1 solvent ratio) via syringe.

  • Add the PdCl₂(dppf)·CH₂Cl₂ catalyst to the stirred mixture.

  • Place the sealed reaction vessel in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.[23]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Screening Table for Optimization

If the initial protocol provides a low yield, systematic optimization is necessary. Use the following table as a guide for screening key reaction parameters.

Parameter Condition 1 (Starting Point) Condition 2 Condition 3 Rationale & Notes
Catalyst (mol%) PdCl₂(dppf) (3%)Pd(PPh₃)₄ (5%)SPhos Pd G3 (2%)SPhos-based catalysts are often superior for N-H heterocycles.[5]
Base (eq.) K₃PO₄ (2.5)Cs₂CO₃ (2.5)K₂CO₃ (3.0)K₃PO₄ is often optimal for N-H substrates.[5] Cs₂CO₃ is highly effective but costly.
Solvent (v/v) Dioxane/H₂O (4:1)DME/H₂O (4:1)Toluene/EtOH/H₂O (2:1:1)Solvent choice affects reagent solubility and reaction kinetics.[7]
Temperature 100 °C (Conventional)85 °C (Conventional)120 °C (Microwave)Microwave heating can overcome high activation barriers.[19]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The mechanism involves three key stages: Oxidative Addition of the aryl halide to a Pd(0) species, Transmetalation of the organic group from the activated boronic acid, and Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9]

Suzuki_Cycle pd0 Pd(0)L₂ transmetal_complex Ar-Pd(II)-Ar'(L₂) pd0->transmetal_complex Ar-Ar' oa_label Oxidative Addition oa_complex Ar-Pd(II)-I(L₂) oa_complex->pd0 Ar-I base_exchange_label Base Exchange base_complex Ar-Pd(II)-Base(L₂) transmetal_complex->base_complex Ar'-B(OH)₂ + Base [Ar'-B(OR)₃]⁻ re_label Reductive Elimination base_complex->oa_complex transmetal_label Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow Diagram

This logical diagram provides a step-by-step approach to diagnosing and solving low-yield issues.

Troubleshooting_Workflow start Start: Low Yield in Suzuki Coupling check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion < 95% Consumed high_conversion Problem: Low Yield Despite High Conversion check_conversion->high_conversion > 95% Consumed cause1 Potential Causes: - Inactive Catalyst - Poor Base/Solvent Choice - Insufficient Temperature low_conversion->cause1 cause2 Potential Causes: - Protodeboronation - Hydrodehalogenation - Homocoupling high_conversion->cause2 solution1 Solutions: 1. Use fresh/air-stable catalyst (e.g., PdCl₂(dppf)). 2. Switch to K₃PO₄ or Cs₂CO₃ in Dioxane/H₂O. 3. Increase temperature or use microwave. cause1->solution1 solution2 Solutions: 1. Minimize reaction time; use boronate ester. 2. Change ligand (e.g., to SPhos). 3. Improve degassing procedure rigorously. cause2->solution2

Caption: A logical workflow for troubleshooting low yields in the reaction.

References

Removal of palladium catalyst from 3-Iodo-6-methoxy-1H-indazole reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium Catalyst Removal

Topic: Efficient Removal of Palladium Catalysts from 3-Iodo-6-methoxy-1H-indazole Reaction Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual palladium from reaction mixtures involving this compound and related compounds. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira, are indispensable tools in modern synthesis.[1][2] However, the removal of the palladium catalyst post-reaction is a significant challenge, driven by the need to meet stringent regulatory requirements and prevent interference in downstream biological assays.[3][4][5]

This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate this purification challenge effectively.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my this compound product?

A1: There are two primary reasons for rigorous palladium removal. First, regulatory bodies like the International Council for Harmonisation (ICH) classify palladium as a Class 2B element, imposing strict limits on its presence in Active Pharmaceutical Ingredients (APIs).[6] For oral medications, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product.[6][7] Second, residual palladium can interfere with downstream processes, catalyze unwanted side reactions, or generate false positives in biological screening assays.[5]

Q2: What are the main categories of palladium removal techniques?

A2: Palladium removal methods can be broadly categorized into four groups:

  • Adsorption: Using solid-supported scavengers that bind palladium species, which are then removed by filtration. Common adsorbents include functionalized silica gels (e.g., thiol or thiourea-based), activated carbon, and specialized resins.[8][9][10]

  • Chromatography: Standard column chromatography can separate the desired product from palladium complexes, although it can be challenging if the product and catalyst co-elute.[11][12]

  • Filtration: Effective for removing heterogeneous or insoluble palladium species. Often, a pad of Celite® is used to trap finely dispersed palladium particles.[11][12]

  • Crystallization: Recrystallization of the final product can be an effective method for purging palladium, but it is not always successful and may lead to yield loss.[13]

Q3: My palladium catalyst is homogeneous and soluble. Will simple filtration work?

A3: No, simple filtration is ineffective for soluble, homogeneous palladium catalysts, which are common in cross-coupling reactions.[12] These catalysts will pass through standard filter media. In these cases, you must first convert the soluble palladium into an insoluble form, either by precipitation or by binding it to a solid-supported scavenger, before filtration can be effective.[2]

Q4: What is a palladium scavenger and how does it work?

A4: A palladium scavenger is a material, typically a functionalized silica gel or polymer resin, designed to selectively react with and bind metal complexes.[8][14] For palladium, scavengers with soft donor ligands like thiols, thioureas, and amines are highly effective.[8][15][16] The scavenger is added to the reaction mixture, stirred for a period to allow the palladium to bind, and then easily removed by filtration, taking the captured palladium with it.[2]

Palladium Removal Method Selection Guide

Choosing the right palladium removal strategy depends on the state of the palladium in your reaction mixture, the desired final purity, and the properties of your target molecule. The following decision tree provides a logical workflow for selecting an appropriate method.

PalladiumRemovalWorkflow start Start: Crude Reaction Mixture (Post-Workup) check_solubility Is the Palladium Species Soluble or Insoluble? start->check_solubility insoluble_pd Insoluble / Heterogeneous Pd (e.g., Pd/C, Pd black) check_solubility->insoluble_pd Insoluble soluble_pd Soluble / Homogeneous Pd (e.g., Pd(PPh3)4, Pd(OAc)2) check_solubility->soluble_pd Soluble filtration Filtration through Celite® Pad insoluble_pd->filtration select_method Select Primary Removal Method soluble_pd->select_method check_purity_1 Analyze Filtrate for Residual Pd (ICP-MS) filtration->check_purity_1 purity_ok_1 Purity Goal Met (<10 ppm for API) check_purity_1->purity_ok_1 Yes further_purification Purity Goal Not Met check_purity_1->further_purification No scavenging Scavenging (e.g., SiliaMetS Thiol, Activated Carbon) select_method->scavenging High Selectivity Needed chromatography Column Chromatography (Silica or Alumina) select_method->chromatography Simultaneous Purification crystallization Recrystallization select_method->crystallization High Purity Product scavenging_process Stir with Scavenger, Filter to Remove scavenging->scavenging_process chrom_process Elute and Collect Fractions chromatography->chrom_process check_purity_3 Analyze Product Fractions for Residual Pd (ICP-MS) crystallization->check_purity_3 check_purity_2 Analyze Filtrate for Residual Pd (ICP-MS) scavenging_process->check_purity_2 purity_ok_2 Purity Goal Met check_purity_2->purity_ok_2 Yes check_purity_2->further_purification No chrom_process->check_purity_3 purity_ok_3 Purity Goal Met check_purity_3->purity_ok_3 Yes check_purity_3->further_purification No further_purification->select_method Try Alternative Method (e.g., Scavenging post-chromatography)

Caption: Decision workflow for selecting a palladium removal method.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
High Palladium Content After Filtration The palladium species is homogeneous and soluble in the reaction solvent.[12]Use a solid-supported scavenger to bind the soluble palladium, then filter. Alternatively, consider an extraction or crystallization step.
Low Product Recovery After Activated Carbon Treatment Activated carbon is non-selective and can adsorb your target molecule, especially if it is planar or aromatic, similar to the indazole core.[9][12]Optimize: Reduce the amount of activated carbon used (e.g., start with 0.1-0.2 wt equivalents relative to your product).[9] Screen: Test different grades of activated carbon, as their surface properties vary.[10] Alternative: Use a more selective silica-based scavenger like SiliaMetS Thiol, which has been shown to result in higher product yields.[1][8]
Product Co-elutes with Palladium During Column Chromatography The polarity of your product and the palladium complex are too similar under the chosen solvent conditions.Optimize Solvent System: Experiment with different solvent mixtures to improve separation.[12] Change Stationary Phase: Consider using alumina instead of silica gel. Pre-treat: Pass the crude mixture through a small plug of a palladium scavenger before loading it onto the main chromatography column.
Scavenging is Ineffective or Slow Insufficient Scavenger: Not enough scavenger was used to bind all the palladium. Poor Mass Transfer: Inefficient mixing is preventing the palladium from accessing the scavenger's binding sites. Wrong Scavenger: The chosen scavenger is not optimal for the specific palladium species or solvent system.Increase Equivalents: Add more scavenger (e.g., increase from 5 eq to 10 eq).[2][14] Increase Temperature/Time: Gently heat the mixture (e.g., to 40-50 °C) and/or increase the stirring time to improve kinetics.[13] Screen Scavengers: Test a panel of scavengers. For Pd(II), thiol-based scavengers are excellent, while thiourea-based scavengers are versatile for various palladium forms.[8]
Product Degrades During Scavenging The scavenger is acidic or basic and is reacting with a sensitive functional group on your molecule. For example, an acidic scavenger could cleave a protecting group like Boc.[16]Choose a neutral scavenger. Most silica-based scavengers are neutral and have high functional group compatibility. Always check the scavenger's specifications.

Quantitative Data Summary: Scavenger Performance

The following table summarizes the typical performance of various palladium scavengers as reported in technical literature. This data can help guide your initial scavenger selection.

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% RemovalKey AdvantagesSource(s)
SiliaMetS® Thiol ~167070>95%High efficiency, good mass recovery, versatile for Pd(II).[8][13]
SiliaMetS® Thiourea ~2400≤ 16>99%Excellent for all forms of palladium, works well in organic solvents.[8]
Activated Carbon (Darco®) ~1670633~62%Low cost.[9][13]
Polymer-Based Scavenger (Quadrapure) ~2400>100<96%Can be used in various solvents.[8]
ISOLUTE® Si-TMT ~1670161~90%Effective for strongly complexed palladium.[6][13]

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger (e.g., SiliaMetS® Thiol)

This protocol is highly effective for removing soluble palladium species with minimal product loss.

  • Preparation: After the initial aqueous work-up of your reaction, dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of approximately 50-100 mg/mL.

  • Quantify Palladium: Take a small, representative sample of the solution for analysis (e.g., by ICP-MS or ICP-OES) to determine the initial palladium concentration (ppm).

  • Add Scavenger: Add SiliaMetS® Thiol (typically 5-10 weight equivalents relative to the mass of palladium, or 5-10 mol equivalents relative to the initial catalyst loading). For example, if your initial reaction used 0.01 mmol of a palladium catalyst, start with 0.05-0.10 mmol of the scavenger's functional group loading (mmol/g value is provided by the manufacturer).[8][14]

  • Stir: Stir the suspension vigorously at room temperature (20-25 °C) or elevate the temperature to 40-50 °C to increase the rate of scavenging.[13] Reaction times can range from 2 to 24 hours. Monitor the palladium level periodically if possible.

  • Filtration: Once scavenging is complete, filter the mixture through a pad of Celite® to remove the silica-supported scavenger.

  • Wash: Wash the filter cake thoroughly with the same solvent used in step 1 to ensure complete recovery of your product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

  • Final Analysis: Submit a sample of the final product for palladium analysis to confirm that the desired purity level has been achieved.

Protocol 2: Palladium Removal Using Activated Carbon

This method is cost-effective but requires careful optimization to balance palladium removal with product recovery.

  • Preparation: Dissolve the crude product in a suitable organic solvent.

  • Add Activated Carbon: Add a carefully measured amount of activated carbon. Start with a low loading, such as 0.1 to 0.2 weight equivalents relative to your crude product mass (e.g., 100-200 mg of carbon for every 1 gram of product).[9]

  • Stir: Stir the suspension at room temperature or an elevated temperature (e.g., 45-50 °C) for 2-18 hours.[9]

  • Filtration: Filter the mixture through a thick pad of Celite® to completely remove the fine carbon particles. This is a critical step, as carbon fines can be difficult to remove otherwise.

  • Wash and Concentrate: Wash the filter cake with fresh solvent, combine the filtrates, and concentrate under reduced pressure.

  • Analyze: Determine the yield and residual palladium content. If palladium levels are still too high, repeat the process with a slightly higher loading of carbon or a longer stirring time. If the yield is too low, reduce the amount of carbon used in future runs.

References

Navigating the Labyrinth of N-Protection: A Troubleshooting Guide for 3-Iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 3-iodo-6-methoxy-1H-indazole and facing challenges with the critical N-protection step. The indazole nucleus is a cornerstone in modern drug discovery, and mastering its derivatization is paramount for the successful synthesis of novel therapeutic agents.[1] This document moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common issues, ensuring your synthesis proceeds efficiently and with the desired regioselectivity.

The Indazole Conundrum: N1 vs. N2 Regioselectivity

The primary hurdle in the N-functionalization of indazoles is controlling the regioselectivity of the reaction. The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two distinct regioisomers.[2][3][4] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2] However, the reaction outcome is a delicate balance of steric hindrance, electronic effects, and the reaction conditions employed.[5][6][7] For this compound, the substituents at the 3 and 6 positions will influence the electron density and accessibility of the N1 and N2 positions, making a thorough understanding of these factors crucial for predictable outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the N-protection of this compound in a question-and-answer format.

Question 1: My reaction is producing an inseparable mixture of N1 and N2 isomers. How can I favor the N1-protected product?

Answer: Achieving high N1 selectivity often requires conditions that favor the thermodynamically more stable product. Here are key strategies:

  • Choice of Base and Solvent: This is the most critical factor. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[5][6][7][8] The sodium cation is thought to chelate with the N2 nitrogen and a nearby electron-donating group, sterically hindering attack at the N2 position.[4]

  • Thermodynamic Equilibration: For certain protecting groups, particularly with acylating agents, the initially formed kinetic N2-acyl indazole can isomerize to the more stable N1-acyl indazole upon heating or extended reaction times.

  • Bulky Protecting Groups: While less predictable, a sterically demanding protecting group may preferentially react at the less hindered N1 position.

Question 2: I need to synthesize the N2-protected isomer. What conditions should I employ?

Answer: To favor the kinetically preferred N2 isomer, you should consider the following approaches:

  • Mitsunobu Conditions: The use of Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) is known to favor the formation of the N2-alkylated product.[6]

  • Polar Solvents and Weaker Bases: Employing more polar solvents and weaker bases at lower temperatures can favor the kinetic product.

  • Directed Protection: The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been shown to regioselectively protect the N2 position of indazoles under specific conditions.[9]

Question 3: The yield of my N-protection reaction is very low, and I see a lot of starting material remaining. What are the likely causes and solutions?

Answer: Low conversion can be frustrating. Here’s a systematic approach to diagnose and solve the issue:

  • Inadequate Deprotonation: The pKa of the indazole N-H is typically in the range of 14-15. Ensure your base is strong enough for complete deprotonation. If using NaH, ensure it is fresh and reactive.

  • Poor Quality Reagents: The protecting group reagent (e.g., Boc-anhydride, SEM-Cl) may have degraded. Use freshly opened or purified reagents.

  • Reaction Temperature: Some protection reactions require elevated temperatures to proceed at a reasonable rate. However, be cautious as this can also lead to side reactions or isomerization. Monitor your reaction by TLC or LC-MS to optimize the temperature.

  • Solvent Purity: Ensure your solvent is anhydrous, especially when using moisture-sensitive reagents like NaH.

Question 4: I'm observing significant side product formation. What are the most common side reactions and how can I avoid them?

Answer: Besides the formation of the undesired regioisomer, other side reactions can occur:

  • Over-alkylation/acylation: With highly reactive electrophiles, it's possible to get dialkylation or other secondary reactions. Use of a controlled stoichiometry of the protecting group reagent is crucial.

  • Reaction with Substituents: While the iodo and methoxy groups are generally stable, highly reactive conditions could potentially lead to unforeseen reactions. A thorough analysis of your side products by NMR and MS can provide valuable clues.

  • Decomposition: 3-Iodoindazoles can be sensitive to certain conditions. Strong nucleophiles or high temperatures might lead to decomposition.

Choosing Your Armor: A Comparison of Common N-Protecting Groups

The choice of protecting group is critical and depends on the planned subsequent reaction steps and the required deprotection conditions.

Protecting GroupReagents & ConditionsAdvantagesDisadvantagesDeprotection Conditions
Boc (tert-butoxycarbonyl)(Boc)₂O, DMAP, Et₃N, CH₃CN or THFStable to a wide range of conditions; easily removed.[10]Can be bulky; may not be suitable for all subsequent reactions.Strong acids (TFA, HCl).[11]
SEM (2-(trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, DMFCan direct N2-protection; stable to many conditions.[9]Can be challenging to introduce regioselectively.Fluoride sources (TBAF) or strong acid.[9]
THP (tetrahydropyranyl)DHP, MsOH (cat.), DMF or H₂O with surfactantInexpensive; stable to bases and nucleophiles.[12][13]Introduces a new stereocenter; acid labile.Acidic conditions (e.g., aq. HCl).

In the Trenches: Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization for your specific setup.

Protocol 1: N1-Boc Protection of this compound

This protocol is adapted from a similar procedure for 3-iodo-5-methoxy-1H-indazole.[10]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in acetonitrile, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.05 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-Boc-3-iodo-6-methoxy-1H-indazole.

Visualizing the Strategy: Workflows and Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the troubleshooting workflow and the general mechanism of N-protection.

Troubleshooting_Workflow cluster_regio Regioselectivity Issues cluster_n1 Desired: N1 cluster_n2 Desired: N2 cluster_yield Yield & Conversion Issues cluster_side_products Side Product Formation start Problem: Poor N-Protection Outcome regio_issue Mixture of N1/N2 Isomers start->regio_issue low_yield Low Yield/ Incomplete Reaction start->low_yield side_products Significant Side Products start->side_products n1_sol Solution: - NaH in THF - Thermodynamic control - Bulky protecting group regio_issue->n1_sol Favor N1 n2_sol Solution: - Mitsunobu conditions - Polar solvent, weak base - SEM protecting group regio_issue->n2_sol Favor N2 yield_causes Potential Causes: - Inadequate deprotonation - Poor reagent quality - Suboptimal temperature - Wet solvent low_yield->yield_causes yield_sol Solutions: - Use fresh, strong base - Verify reagent purity - Optimize temperature - Use anhydrous solvent yield_causes->yield_sol side_causes Potential Causes: - Over-alkylation/acylation - Reaction with substituents - Substrate decomposition side_products->side_causes side_sol Solutions: - Control stoichiometry - Milder reaction conditions - Analyze byproducts side_causes->side_sol

Caption: A troubleshooting workflow for the N-protection of this compound.

N_Protection_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Indazole This compound Indazolide Indazolide Anion Indazole->Indazolide + Base Base Base (e.g., NaH) PG_X Protecting Group Reagent (PG-X) N1_Product N1-Protected Indazole (Thermodynamic Product) Indazolide->N1_Product Attack at N1 N2_Product N2-Protected Indazole (Kinetic Product) Indazolide->N2_Product Attack at N2

Caption: General mechanism for the N-protection of an indazole.

Concluding Remarks

The successful N-protection of this compound is a gateway to a multitude of valuable downstream transformations. While the inherent challenge of regioselectivity can be daunting, a systematic approach to troubleshooting, grounded in a solid understanding of the underlying chemical principles, will pave the way for success. This guide is intended to be a living document, and we encourage you to reach out to our technical support team with any further questions or to share your own experiences.

References

Identification and characterization of byproducts in 3-Iodo-6-methoxy-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Iodo-6-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who work with indazole derivatives. Here, we address common challenges, provide in-depth troubleshooting guides, and detail protocols for the identification and characterization of reaction byproducts. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to proactively optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis of this compound.

Q1: My reaction is incomplete. TLC analysis shows a significant amount of the 6-methoxy-1H-indazole starting material. What should I do?

A1: An incomplete reaction is typically due to insufficient reactivity of the iodinating agent, suboptimal reaction conditions, or deactivation of the reagent.

  • Reagent Stoichiometry: Ensure you are using at least 1.0 equivalent of the iodinating agent (e.g., I₂, N-Iodosuccinimide). A slight excess (1.1-1.2 eq) can often drive the reaction to completion.

  • Reaction Time & Temperature: Iodination of the C3 position on the indazole ring is an electrophilic substitution.[1] If the reaction is sluggish at room temperature, consider moderately increasing the temperature (e.g., to 40-50 °C). Monitor the progress by TLC every 1-2 hours.

  • Choice of Base: Many iodination protocols for indazoles require a base (e.g., KOH, K₂CO₃) to generate a more nucleophilic indazolide anion or to neutralize the HI byproduct.[2] Ensure the base is of good quality and used in appropriate amounts (typically 1.5-2.0 eq).

Q2: I've isolated my product, but the ¹H NMR spectrum shows unexpected peaks in the aromatic region. What could they be?

A2: Extra aromatic signals often indicate the presence of isomeric byproducts or over-iodination. The most likely culprits are:

  • Di-iodinated Species: Over-iodination can lead to the introduction of a second iodine atom. The electron-donating methoxy group at C6 activates the C5 and C7 positions for further electrophilic substitution.

  • Isomeric Iodoindazoles: While the C3 position is the most electronically favored for iodination, trace amounts of other isomers (e.g., 5-iodo or 7-iodo) could form under certain conditions, though this is less common.

  • Starting Material: Compare the signals with the spectrum of your starting material, 6-methoxy-1H-indazole.

Refer to the Troubleshooting Guide below for a systematic approach to identifying these species.

Q3: My mass spectrometry results show a peak with a mass significantly higher than the expected product (M+H⁺ ≈ 275.0). What does this mean?

A3: A higher mass peak strongly suggests the formation of a di-iodinated byproduct. The molecular weight of this compound is approximately 274.06 g/mol .[3][4] A di-iodinated species would have a molecular weight of around 399.96 g/mol . Check for a molecular ion cluster corresponding to this mass.

Troubleshooting Guide: A Systematic Approach

When a reaction does not proceed as expected, a structured investigation is key. This guide provides a workflow for identifying unknown byproducts.

Workflow for Byproduct Identification

G A Problem Detected (e.g., Low Yield, Impure Product on TLC/LCMS) B Step 1: Preliminary Analysis A->B C Analyze Crude Reaction Mixture by LC-MS B->C D Compare with Starting Material and Expected Product C->D E Step 2: Hypothesis Generation D->E F Identify Masses of Unknown Peaks E->F G Propose Potential Byproduct Structures (See Table 1) F->G H Step 3: Isolation & Characterization G->H I Purify by Column Chromatography or Prep-HPLC H->I J Acquire High-Resolution Data: - HRMS - ¹H NMR - ¹³C NMR, DEPT I->J K Step 4: Structural Confirmation J->K L Correlate Spectroscopic Data with Hypothesized Structures K->L M Conclusion: Byproduct Identity Confirmed L->M

Caption: Systematic workflow for byproduct identification.

Common Byproducts and Their Formation

The primary reaction for synthesizing this compound involves the direct iodination of 6-methoxy-1H-indazole.[2] Side reactions can occur due to the reactivity of the indazole core and the reaction conditions.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions SM 6-methoxy-1H-indazole Product This compound (Desired Product) SM->Product Iodinating Agent (e.g., I₂, NIS) N_Iodo N-Iodo Species (Unstable Intermediate) SM->N_Iodo Kinetic Control DiIodo Di-iodo Species (e.g., 3,5-diiodo- or 3,7-diiodo-) Product->DiIodo Excess Iodinating Agent

Caption: Main reaction and common byproduct formation pathways.

Table 1: Potential Byproducts and Their Key Identifiers
Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key ¹H NMR Features
6-methoxy-1H-indazole (Starting Material)C₈H₈N₂O148.16149.07Presence of H3 proton signal (~8.0 ppm); absence of C-I bond effects.
This compound (Product)C₈H₇IN₂O274.06274.96Absence of H3 proton; characteristic shifts for H4, H5, H7.
3,5-Diiodo-6-methoxy-1H-indazole C₈H₆I₂N₂O399.96400.86Only two aromatic proton signals (singlets for H4 and H7).
3,7-Diiodo-6-methoxy-1H-indazole C₈H₆I₂N₂O399.96400.86Only two aromatic proton signals (doublets for H4 and H5).

Experimental Protocols

Protocol 1: Characterization by LC-MS

This protocol is essential for initial analysis of the crude reaction mixture to quickly identify the masses of all components.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of approximately 1 mg/mL.

  • LC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: 100 - 800 m/z.

  • Analysis: Integrate all peaks and record their retention times and mass-to-charge ratios. Compare the observed masses with the values in Table 1.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed to isolate the desired product from the starting material and major byproducts.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading is preferred).

  • Column Packing: Pack a silica gel column using the chosen eluent system.

  • Eluent System: A gradient of Ethyl Acetate in Hexanes or Dichloromethane is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity.

  • Elution:

    • Non-polar byproducts (like di-iodinated species) will likely elute first.

    • The desired product, this compound, will elute next.

    • The more polar starting material, 6-methoxy-1H-indazole, will elute last.

  • Fraction Collection: Collect fractions and analyze them by TLC to pool the pure product.

Protocol 3: Structural Confirmation by NMR

For unambiguous identification, high-field NMR is indispensable.[5]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended to observe the N-H proton).[5]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The N-H proton of the indazole will appear as a broad singlet, typically downfield (>13 ppm). The aromatic protons (H4, H5, H7) will show distinct splitting patterns and chemical shifts influenced by the iodo and methoxy groups.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The carbon atom bearing the iodine (C3) will be significantly shifted upfield to ~90 ppm.[1]

  • 2D NMR (Optional but Recommended): If the structure is still ambiguous, run 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations) for complete assignment.

References

Managing the stability of 3-Iodo-6-methoxy-1H-indazole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in contemporary drug discovery, 3-Iodo-6-methoxy-1H-indazole is a highly valued heterocyclic building block, particularly in the synthesis of kinase inhibitors and other complex pharmaceutical agents.[1][2] Its utility is primarily derived from the strategically placed iodine atom at the C3 position, which serves as a versatile handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.[3]

However, the very features that make this molecule reactive also present stability challenges during synthesis. The indazole N-H proton, the reactivity of the C-I bond, and the overall electronic nature of the scaffold can lead to undesired side reactions, catalyst deactivation, and inconsistent yields. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating these challenges. Drawing on established protocols and mechanistic insights, this document offers troubleshooting advice and optimized procedures to ensure the stability and successful functionalization of this compound in your reactions.

Core Stability Challenges

Managing the stability of this compound revolves around controlling three primary factors:

  • Reactivity of the N-H Bond: The acidic proton on the indazole ring can interact with bases and metal catalysts, potentially leading to catalyst inhibition or unwanted side reactions.[4]

  • Lability of the C-I Bond: While essential for cross-coupling, the carbon-iodine bond is susceptible to cleavage under certain conditions, leading to hydrodehalogenation (de-iodination), a common and often frustrating side reaction.[4]

  • General Compound & Catalyst Integrity: Like many complex organic molecules, this compound and the palladium catalysts used to functionalize it can be sensitive to heat, light, and oxygen, necessitating careful control of reaction conditions.[5][6]

Frequently Asked Questions (FAQs)

Q1: How should I properly store solid this compound?

A1: The compound should be stored in a tightly sealed container at 2-8°C, protected from light.[6] The aromatic indazole system can be susceptible to photodegradation, so using an amber vial or wrapping the container in foil is a recommended best practice.[6][7]

Q2: Is N-protection of the indazole required for cross-coupling reactions?

A2: It depends on the reaction type. While N-protection (e.g., with a Boc group) is often recommended to prevent the N-H proton from interfering with the catalytic cycle, particularly for Sonogashira and Heck couplings, it is not always necessary.[4] Several Suzuki-type reactions have been shown to proceed efficiently with the unprotected N-H.[8] In some cases, protecting the nitrogen can even hinder the reaction.[8] A preliminary small-scale screen with both protected and unprotected starting material is advisable if you encounter issues.

Q3: What is the most common side product I should watch for, and how do I identify it?

A3: The most common side product is the de-iodinated compound, 6-methoxy-1H-indazole. This hydrodehalogenation reaction replaces the iodine atom with a hydrogen.[4] It can be easily identified using LC-MS, as its mass will be 126.9 g/mol lower than the starting material. In ¹H NMR, the characteristic signal for the proton at the C3 position will appear.

Q4: My reaction mixture is turning black. What does this mean and what should I do?

A4: A black precipitate is typically palladium black, an inactive, agglomerated form of the palladium catalyst.[5] This indicates catalyst decomposition. Common causes include the presence of oxygen, excessively high temperatures, or an inappropriate choice of ligand that fails to stabilize the catalytic species. If this occurs, the reaction will likely stall. The best course of action is to restart the reaction, ensuring a rigorously inert atmosphere, using degassed solvents, and potentially screening different ligands or lowering the reaction temperature.[5][9]

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving this compound.

ProblemPotential Cause(s)Recommended Solutions & Explanations
Low or No Conversion of Starting Material 1. Inactive Catalyst: The palladium catalyst may be oxidized or degraded.[9] 2. Inefficient Base: The base may be too weak, not soluble enough, or require water for activation (e.g., carbonates, phosphates).[5][9] 3. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific transformation. 4. Low Temperature: The reaction may be kinetically slow at the current temperature.[9]1. Catalyst Check: Use a freshly opened bottle of catalyst or a more air-stable pre-catalyst. Confirm catalyst activity with a reliable control reaction. 2. Base Screening: Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[5] For inorganic bases, ensure the solvent system includes a small amount of water (e.g., dioxane/water 10:1) to aid solubility and activation.[5][9] 3. Ligand Screening: For cross-couplings, screen bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging substrates.[5][10] 4. Temperature Increase: Cautiously increase the reaction temperature in 10-15 °C increments. For Suzuki couplings, temperatures up to 120 °C may be required.[9]
Significant Formation of De-iodinated Product 1. Base Choice: The base may be promoting the hydrodehalogenation pathway.[4] 2. Solvent Purity: The solvent may contain impurities that act as a hydride source. 3. Ligand Effects: The ligand may not sufficiently stabilize the intermediate complex, allowing the side reaction to compete.[4]1. Change the Base: Switch from a strong base like NaOtBu to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[4][5] 2. Use High-Purity Solvents: Always use anhydrous, high-purity, and thoroughly degassed solvents. 3. Optimize Ligand: Employing a more sterically hindered ligand can sometimes suppress the competing reductive pathway by physically blocking access to the metal center.[4]
Inconsistent Yields or Reaction Stalling 1. N-H Interference: The unprotected indazole N-H may be inhibiting the catalyst, especially with certain substrates or ligands.[4] 2. Atmospheric Contamination: Trace amounts of oxygen or moisture are entering the reaction vessel, deactivating the catalyst.[9]1. Consider N-Protection: Protect the indazole with a Boc or SEM group and repeat the reaction. This prevents the acidic proton from interfering with the catalytic cycle.[4] 2. Improve Inert Technique: Ensure all glassware is oven-dried. Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen) for an extended period. Use degassed solvents and maintain a positive pressure of inert gas throughout the reaction.

Visualization of Troubleshooting Logic

G start Reaction Failure: Low Conversion catalyst Check Catalyst Activity (Use fresh catalyst/pre-catalyst) start->catalyst Is catalyst old? deiodination Side Product: De-iodination start->deiodination base Screen Bases (e.g., Cs₂CO₃, K₃PO₄) catalyst->base Catalyst OK ligand Screen Ligands (e.g., XPhos, SPhos) base->ligand Still low conversion temp Increase Temperature (Cautiously, e.g., 80 → 100 °C) ligand->temp Still low conversion success Reaction Successful temp->success Conversion improves base2 Use Weaker Base (e.g., K₃PO₄) deiodination->base2 ligand2 Use Bulkier Ligand base2->ligand2 solvent Ensure High-Purity, Degassed Solvents ligand2->solvent solvent->success

Caption: Troubleshooting workflow for common reaction failures.

Key Experimental Protocols

The following are generalized, robust starting protocols for common cross-coupling reactions. Optimization for specific substrates is often necessary.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)[5][9]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1)[5]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the boronic acid, the base, and the palladium catalyst.

  • Stability Checkpoint: Ensure all solids are free-flowing and the catalyst has its characteristic color (e.g., bright yellow for Pd(PPh₃)₄). A discolored catalyst may be degraded.

  • Evacuate and backfill the flask with inert gas three times to ensure a completely oxygen-free atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).[9]

  • Stability Checkpoint: Monitor the reaction by TLC or LC-MS every 1-2 hours. Look for the appearance of the product spot/peak and the disappearance of the starting material. Check for the de-iodinated side product. A dark blackening of the solution indicates catalyst decomposition.[5]

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation between this compound and an amine.[11]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)[10]

  • Phosphine ligand (e.g., Xantphos or RuPhos, 4-5 mol%)[10]

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)[10]

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)[10]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium source, the phosphine ligand, and the base.

  • Add the this compound.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.

  • Stability Checkpoint: The choice of base is critical. Strong bases like NaOtBu can sometimes promote de-iodination.[4] If this is observed, switch to Cs₂CO₃ on a subsequent run.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 90-110 °C).[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an appropriate solvent, and filter through a pad of Celite to remove catalyst residues.

  • Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Competing Reaction Pathways

G cluster_0 Reaction Conditions cluster_1 Catalytic Cycle cluster_2 Reaction Outcomes Ind This compound + Pd(0)L₂ OA Oxidative Addition Intermediate Ind->OA Trans Transmetalation (Suzuki) or Amine Coordination (B-H) OA->Trans [Coupling Partner] SideProd De-iodinated Byproduct OA->SideProd [Side Reaction] (e.g., H⁻ source) Elim Reductive Elimination Prod Desired Product Elim->Prod [Desired Pathway] Trans->Elim

Caption: Competing desired vs. undesired reaction pathways.

Analytical Methods for Monitoring Stability

Proactive monitoring is key to managing stability. A combination of techniques should be used to track the reaction's progress and health.

TechniqueApplicationWhat to Look For
Thin-Layer Chromatography (TLC) Rapid, qualitative reaction monitoring.Disappearance of the starting material spot. Appearance of a new product spot. The de-iodinated byproduct will likely have a different Rf value.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative reaction monitoring and byproduct identification.A peak corresponding to the mass of the starting material (274.06 m/z). A peak for the expected product. A peak for the de-iodinated byproduct (147.16 m/z). This is the most definitive method for confirming hydrodehalogenation.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product and identification of impurities.Compare the spectrum of the purified product to reference data. The absence of a proton signal in the aromatic region where the C3-H would be (for the de-iodinated product) is a key indicator of success.

These analytical methods, when used in conjunction with the troubleshooting guides and optimized protocols, provide a robust framework for successfully managing the stability of this compound in your synthetic endeavors.[12]

References

How to avoid dehalogenation of 3-Iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Dehalogenation

Welcome to the technical support center for 3-Iodo-6-methoxy-1H-indazole. This guide is designed to provide in-depth, field-proven insights into the handling and reactivity of this important building block. As Senior Application Scientists, we understand that unexpected side reactions can derail critical research. One of the most common challenges encountered with this substrate is dehalogenation—the undesired replacement of the C3-iodine with hydrogen. This guide offers a structured approach to diagnosing, troubleshooting, and ultimately preventing this yield-reducing side reaction.

Troubleshooting Guide: Dehalogenation Issues

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: I'm running a Suzuki-Miyaura coupling with this compound and observing significant formation of 6-methoxy-1H-indazole. What's causing this and how do I stop it?

Answer: The formation of 6-methoxy-1H-indazole is a classic case of hydrodehalogenation, a reductive side reaction that competes with your desired cross-coupling.[1] The primary culprit is often the generation of a palladium-hydride (Pd-H) species in your catalytic cycle.[2] This Pd-H intermediate can reductively eliminate the arene, leading to the dehalogenated byproduct. Several factors in your reaction setup can promote the formation of Pd-H.

Here is a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Base and Solvent System: The most common sources of hydrides are the base and solvent.[2]

  • Problematic Choices: Strong alkoxide bases (e.g., NaOtBu, KOtBu) and protic or reducible solvents (e.g., alcohols, wet DMF) are known hydride sources.[1][2] Water, while often necessary, can also contribute protons that lead to dehalogenation.[3]

  • Recommended Solution: Switch to a weaker, non-nucleophilic inorganic base. Phosphates (e.g., K₃PO₄) or carbonates (e.g., Cs₂CO₃, K₂CO₃) are excellent first choices.[2] Pair this with a high-purity, anhydrous, and aprotic solvent like dioxane, THF, or toluene.[2]

2. Optimize Your Ligand and Catalyst: The ligand plays a critical role in mediating the relative rates of the desired productive cycle versus the off-cycle dehalogenation pathway.

  • Problematic Choices: Simple, less bulky phosphine ligands like PPh₃ can be less effective at preventing dehalogenation.

  • Recommended Solution: Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[2][4] These ligands promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.

3. Consider N-H Protection: The indazole N-H proton is acidic and can interfere with the catalytic cycle by coordinating to the palladium center or reacting with the base.[5] This interference can slow the desired reaction, giving the dehalogenation side reaction more time to occur.

  • Recommended Solution: Protect the indazole nitrogen, particularly for Heck or Sonogashira couplings.[5][6] A Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group can prevent catalyst inhibition and improve yields.[5] For Suzuki couplings, N-protection is highly recommended if other troubleshooting steps fail.[7]

4. Control Reaction Temperature: While heat can be necessary to drive the reaction, excessive temperatures can accelerate catalyst decomposition and side reactions, including dehalogenation.

  • Recommended Solution: Run initial trials at a moderate temperature (e.g., 80-90 °C). If conversion is slow, increase the temperature incrementally, monitoring the ratio of product to dehalogenated byproduct.

Q2: My reaction is sluggish, and I still see dehalogenation even after changing the base. What should I try next?

Answer: If dehalogenation persists despite optimizing the base, the issue likely lies in a slow step within the primary catalytic cycle, allowing the competing reductive pathway to dominate.

1. Focus on the Ligand: A sluggish reaction points to a slow oxidative addition or transmetalation step. The ligand choice is paramount here.

  • Action: Screen a panel of bulky, electron-rich ligands. This is often the single most effective change. Buchwald's biaryl phosphine ligands are particularly effective for N-heterocyclic substrates.[2]

2. Check Reagent Quality:

  • Boronic Acid/Ester: Degraded or impure boronic acids can lead to slow transmetalation. Use fresh, high-purity reagents or consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
  • Catalyst: Ensure your palladium source has not degraded. Using a pre-catalyst that readily forms the active Pd(0) species can improve reaction kinetics.

3. Solvent Purity: Ensure your solvent is rigorously anhydrous and deoxygenated. Oxygen can degrade the Pd(0) catalyst, while water can be a proton source.[3]

The following table summarizes the key parameters to control:

ParameterAvoid (High Risk of Dehalogenation)Recommended (Low Risk of Dehalogenation)Rationale
Base Strong alkoxides (NaOtBu, KOtBu)Weaker inorganics (K₃PO₄, Cs₂CO₃, K₂CO₃)[2]Reduces formation of Pd-H species from the base.
Solvent Alcohols, wet or old DMF/DioxaneAnhydrous, aprotic solvents (Toluene, Dioxane, THF)[2]Eliminates hydride/proton sources from the solvent.
Ligand PPh₃, dppf (can be substrate dependent)Bulky, e⁻-rich phosphines (XPhos, SPhos) or NHCs (IPr)[2][4]Accelerates reductive elimination of the desired product.
N-H Group UnprotectedProtected (Boc, SEM)[5][7]Prevents catalyst inhibition and unwanted side reactions.
Temperature Excessively high (>120 °C)Moderate (80-100 °C), optimized for rateMinimizes thermal decomposition and side reactions.[8]

Frequently Asked Questions (FAQs)

Q: Why is this compound particularly susceptible to dehalogenation?

A: Several intrinsic factors contribute to this molecule's reactivity:

  • Weak C-I Bond: The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl). This makes it highly reactive towards oxidative addition to Pd(0) but also more susceptible to reductive cleavage.[2][9][10]

  • N-Heterocyclic Nature: N-heterocyclic halides are generally more prone to dehalogenation than their simple aryl counterparts.[2] The presence of nitrogen atoms can influence the electronic properties of the ring and potentially coordinate to the palladium catalyst, altering the reaction pathway.[5]

  • Electron-Donating Methoxy Group: The methoxy group at the C6 position is electron-donating, which increases the electron density of the indazole ring system. This can affect the substrate's redox potential and reactivity in the catalytic cycle.[11]

Q: Can I just use 3-bromo-6-methoxy-1H-indazole instead to avoid this problem?

A: Switching to the corresponding aryl bromide is a valid strategy. The C-Br bond is stronger, making the substrate less prone to dehalogenation. However, this comes with a trade-off: aryl bromides are less reactive towards oxidative addition, which may require more forcing conditions (higher temperatures, more active catalysts, or higher catalyst loadings) to achieve the desired cross-coupling.[9] For many modern catalytic systems, aryl bromides often provide a better balance between reactivity and stability.[8]

Q: Is dehalogenation always caused by a Pd-H species?

A: While the Pd-H pathway is the most widely accepted mechanism, other pathways can exist, especially under different conditions.[2] For instance, radical mechanisms can be triggered by heat or light, particularly with weak C-I bonds.[8][12] Additionally, some bases or additives might act as direct reducing agents. However, in the context of standard palladium-catalyzed cross-coupling reactions, managing the sources of palladium-hydride species is the most effective strategy for prevention.

Visualized Mechanisms & Workflows

Catalytic Cycle Competition

The diagram below illustrates the desired Suzuki-Miyaura coupling pathway in competition with the off-cycle dehalogenation pathway. Minimizing the formation and influence of the Pd-H species is key to maximizing the yield of the desired product (Ar-Ar').

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition (Ar-I) tm_complex Ar-Pd(II)(Ar')L₂ oa_complex->tm_complex Transmetalation (Ar'-B(OR)₂) dehal_product Ar-H (Dehalogenated Byproduct) oa_complex->dehal_product Reductive Elimination product Ar-Ar' (Desired Product) tm_complex->product Reductive Elimination product->pd0 pd_h H-Pd(II)(I)L₂ pd_h->oa_complex Protonolysis or other pathways leading to dehalogenation intermediate dehal_product->pd0 hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->pd_h Forms Pd-H Intermediate

Caption: Competing pathways: desired coupling (black/green) vs. dehalogenation (red/yellow).

Troubleshooting Flowchart

If you encounter dehalogenation, follow this logical workflow to systematically eliminate the problem.

G start Dehalogenation Observed (>10% Byproduct) step1 Step 1: Change Base Switch from alkoxide (e.g., NaOtBu) to phosphate (K₃PO₄) or carbonate (Cs₂CO₃). start->step1 step2 Step 2: Change Solvent Ensure anhydrous, aprotic solvent (e.g., Toluene, Dioxane). Avoid alcohols. step1->step2 Issue Persists end Problem Solved: Dehalogenation <5% step1->end Solved step3 Step 3: Screen Ligands Test bulky, e⁻-rich ligands (e.g., XPhos, SPhos). This is often the key. step2->step3 Issue Persists step2->end Solved step4 Step 4: Protect N-H Add Boc or SEM protecting group to the indazole nitrogen. step3->step4 Issue Persists step3->end Solved step5 Step 5: Lower Temperature Reduce temp by 10-20 °C and monitor conversion vs. byproduct. step4->step5 Issue Persists step4->end Solved step5->end Solved

Caption: A systematic workflow for troubleshooting dehalogenation.

Experimental Protocol: Dehalogenation-Resistant Suzuki-Miyaura Coupling

This protocol incorporates the principles discussed above to minimize the risk of dehalogenation from the outset.

Materials:

  • This compound (N-Boc protected is recommended) (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium Catalyst: XPhos Pd G3 (1-2 mol%)

  • Base: K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 3-iodo-6-methoxy-1-(Boc)-1H-indazole, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Check specifically for the starting material and the formation of both the desired product and the dehalogenated byproduct (6-methoxy-1-(Boc)-1H-indazole).

  • Workup: Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.

References

Strategies to improve the solubility of 3-Iodo-6-methoxy-1H-indazole reaction intermediates

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support hub for handling 3-Iodo-6-methoxy-1H-indazole (CAS 936138-17-9) and its reaction intermediates.[1][2] This valuable heterocyclic building block is pivotal in medicinal chemistry and materials science, yet its unique structure—a rigid aromatic core combined with a heavy iodine atom and a polar methoxy group—presents significant solubility challenges. This guide provides practical, in-depth strategies to overcome these issues, ensuring your reactions proceed efficiently and reproducibly.

Frequently Asked Questions (FAQs)

Q1: My this compound starting material is not dissolving in my planned reaction solvent. Why is this happening?

A: This is a common issue stemming from the molecule's conflicting structural features. The large, nonpolar iodine atom and the flat, aromatic indazole ring favor nonpolar, aromatic solvents (like toluene). However, the N-H group and the methoxy group introduce polarity and hydrogen bonding capability, suggesting compatibility with more polar solvents. This dichotomy means it often has poor solubility in any single common solvent. For instance, in preparations for Suzuki-type reactions, which often use solvents like 1,4-dioxane or DMF, insolubility can be a primary hurdle.[3][4]

Root Causes:

  • High Crystal Lattice Energy: The planar structure allows for efficient packing in the solid state, making it difficult for solvent molecules to break the crystal lattice.

  • Amphiphilic Nature: The molecule has distinct polar (N-H, -OCH₃) and nonpolar (iodophenyl core) regions, leading to a "like dissolves like" mismatch in many standard solvents.

Initial Recommendation: Begin by screening a panel of solvents or, more effectively, move directly to using a co-solvent system.

Q2: What are the best starting solvents or solvent systems for reactions involving this intermediate?

A: A binary solvent system is almost always the best approach.[5] The goal is to use a primary solvent that matches the overall nonpolar character of the molecule and add a polar co-solvent to address the polar functional groups. Co-solvents work by reducing the overall polarity of the system just enough to accommodate nonpolar solutes while maintaining miscibility.[6][7]

Recommended Solvent Systems:

  • For Cross-Coupling Reactions (e.g., Suzuki, Heck):

    • Toluene/DMF (e.g., 10:1 to 5:1 v/v): Toluene solubilizes the aromatic core, while DMF helps dissolve organometallic species and inorganic bases.

    • Dioxane/Water (e.g., 4:1 v/v): A classic for Suzuki reactions. Water is often essential for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the catalytic cycle.[8]

    • THF/DMF: Offers a good balance of ether and polar aprotic properties.

  • For General Synthesis & Sample Prep (NMR, HPLC):

    • Chloroform-d (CDCl₃) with a drop of DMSO-d₆: For NMR, if solubility in pure CDCl₃ is poor, the addition of 1-5% DMSO-d₆ can dramatically improve clarity without significantly altering chemical shifts.

    • Acetonitrile/Water: A standard mobile phase for reverse-phase HPLC that can be adapted for sample dissolution.

Q3: Can I simply heat the reaction to force my intermediate to dissolve? What are the risks?

A: Yes, increasing the temperature is a valid and common strategy to increase solubility. However, it must be done with caution.

Benefits:

  • Provides the energy needed to overcome the crystal lattice energy.

  • Can significantly increase reaction rates. Microwave-assisted reactions, for example, leverage rapid heating to improve yields and shorten reaction times for iodoindazoles.[3][9]

Risks & Mitigation:

  • Degradation: Indazoles, particularly when functionalized, can be thermally sensitive. Unwanted side reactions or decomposition can occur at high temperatures.

    • Mitigation: Always run a small-scale test reaction. Monitor the reaction mixture by TLC or LC-MS at your target temperature to check for the appearance of new, unidentified spots which may indicate degradation.

  • Precipitation on Cooling: If your product is also poorly soluble, it may crash out of solution upon cooling, complicating workup and purification.

    • Mitigation: Plan your workup accordingly. You may need to perform a hot filtration or add a solubilizing anti-solvent during extraction.

Q4: How does the acidic N-H proton on the indazole ring affect solubility, and can I use this to my advantage?

A: The N-H proton of the indazole ring is weakly acidic (pKa ≈ 13.86 for the parent indazole).[10] This provides a powerful handle for manipulating solubility through pH adjustment, a common strategy for ionizable drug compounds.[11][12][13]

Strategy: Deprotonation to Form a Soluble Salt In the presence of a suitable base, the N-H proton can be removed to form an indazolate anion. This ionic species is significantly more soluble in polar solvents than the neutral parent molecule.

Experimental Protocol: Base-Mediated Dissolution

  • Select a Base: Choose a base that is compatible with your downstream reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like DBU.

  • Solvent Addition: Suspend the this compound intermediate in a polar aprotic solvent (e.g., DMF, DMAc, NMP).

  • Base Addition: Add 1.1 equivalents of the base to the suspension.

  • Observe Dissolution: Stir the mixture at room temperature. You should observe the solid dissolving as the anionic indazolate salt is formed.

  • Proceed with Reaction: Once a homogenous solution is obtained, you can add your other reagents to proceed with the reaction (e.g., palladium catalyst and boronic acid for a Suzuki coupling). This pre-dissolution step ensures the intermediate is fully available for the reaction.

Deep-Dive Troubleshooting Guides

Guide 1: Issue - Incomplete Dissolution & Low Yield in a Suzuki-Miyaura Coupling

You are attempting to couple this compound with an arylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in a 4:1 dioxane/water mixture, but the starting material never fully dissolves and the reaction stalls at <30% conversion.

G

For challenging substrates like this, a more nuanced solvent choice is required. Consider the properties in the table below. Aprotic polar solvents are often superior for dissolving the range of components in a cross-coupling reaction.[8]

SolventDielectric Constant (ε)Boiling Point (°C)Suitability for this compoundRationale & Comments
Toluene 2.4111ModerateGood for the nonpolar core, but poor for inorganic bases. Often requires a co-solvent.
1,4-Dioxane 2.2101ModerateCommon for Suzuki, but may not be strong enough alone. Often used with water.[3]
THF 7.666ModerateLower boiling point can limit reaction temperature. Good general-purpose ether.
DMF 36.7153Excellent Highly polar, dissolves the substrate, catalyst, and many bases effectively. Can be used as a co-solvent or primary solvent.[4]
DMAc 37.8165Excellent Similar to DMF but with a higher boiling point, allowing for higher reaction temperatures.
NMP 32.2202Excellent High boiling point, excellent solvating power for a wide range of organic and inorganic compounds.
Guide 2: Issue - Precipitation of an Unknown Intermediate During Reaction

You have achieved initial dissolution, but after a period of heating, a new solid precipitates from the reaction mixture, causing the reaction to stop.

Potential Cause: Formation of a less soluble reaction intermediate. In cross-coupling reactions, intermediates can include palladium-ligand complexes or transmetalation species. Heterocyclic compounds can sometimes chelate to the metal center, leading to insoluble polymeric complexes.[14]

Troubleshooting Protocol:

  • Characterize the Precipitate: If possible, isolate a small amount of the solid. Wash it with a non-polar solvent (like hexane) to remove soluble organics and allow it to dry. Attempt to dissolve it in DMSO-d₆ for a ¹H NMR or submit for mass spectrometry analysis to identify its structure.

  • Employ a Synergistic Solvent Mixture: Sometimes, a mixture of two organic solvents can have a greater solvating power than either solvent alone, a phenomenon known as synergistic solvation or "parabolic solubility".[5]

    • Action: Try a ternary system like Toluene/DMF/Isopropanol (e.g., 10:2:1) . The alcohol can help break up aggregates and improve the solubility of complex intermediates through hydrogen bonding.

  • Change the Ligand: The ligands on the palladium catalyst play a crucial role in maintaining its solubility and reactivity.[15]

    • Action: If using a standard phosphine ligand like PPh₃, switch to a more solubilizing or sterically bulky ligand (e.g., a Buchwald ligand like SPhos or XPhos) which can prevent the formation of insoluble palladium aggregates.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Iodo-6-methoxy-1H-indazole and 3-bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors used in oncology.[1] Functionalization at the C-3 position is a critical step in the synthesis of these complex molecules, often achieved through palladium-catalyzed cross-coupling reactions. The choice of the halogen at this position—typically iodine or bromine—profoundly influences the reaction's efficiency, conditions, and overall success. This guide provides an in-depth comparison of the reactivity of 3-iodo-6-methoxy-1H-indazole and its bromo-counterpart, supported by mechanistic insights and experimental data to inform strategic decisions in chemical synthesis.

At a Glance: Key Reactivity Differences

Fundamentally, the higher reactivity of this compound over the 3-bromo analogue stems from the difference in carbon-halogen bond dissociation energies (BDE). The C-I bond is significantly weaker than the C-Br bond, making the iodo-indazole more susceptible to oxidative addition by a palladium(0) catalyst. This step is often the rate-determining step in many cross-coupling catalytic cycles.[2][3]

FeatureThis compound3-Bromo-6-methoxy-1H-indazole
Relative Reactivity HigherLower
Typical Reaction Temp. Room temperature to moderate heatOften requires elevated temperatures
Catalyst Loading Generally lowerMay require higher catalyst loading
Ligand Choice Tolerates a wider range of phosphine ligandsOften requires bulky, electron-rich ligands
Side Reactions Prone to de-iodination (hydrodehalogenation)Less prone to hydrodehalogenation

Mechanistic Underpinnings of Reactivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, share a common catalytic cycle. The initial and often rate-limiting step is the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate.[4][5] The lower bond energy of the C-I bond in this compound facilitates this step, allowing for faster reaction kinetics and milder conditions compared to the C-Br analogue.[6]

Catalytic_Cycle cluster_0 Palladium Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Faster for C-I Slower for C-Br PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Nu Ar-Pd(II)-Nu L₂ Transmetal->PdII_Nu ReductElim Reductive Elimination PdII_Nu->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-Nu ReductElim->Product ArX Ar-X (Indazole-Halide) ArX->OxAdd Nu_Source Nucleophile Source (e.g., R-B(OH)₂) Nu_Source->Transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

The choice of ligand on the palladium catalyst is also critical. For the less reactive 3-bromo-6-methoxy-1H-indazole, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to promote the challenging oxidative addition step.[7][8] In contrast, the more reactive 3-iodo analogue can often be coupled effectively with less sophisticated ligands like triphenylphosphine (PPh₃).[9]

Comparative Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds and is widely used to introduce aryl or vinyl substituents at the C-3 position of the indazole core.[2][10]

Experimental Data Summary:

SubstrateCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(PPh₃)₄Na₂CO₃ (aq)Dioxane120 (MW)0.67~85-95[7]
3-Bromo-6-methoxy-1H-indazole Pd(dppf)Cl₂K₃PO₄MeCN/H₂O7012~80-90[11]

Note: Data is representative and compiled from analogous systems. Direct side-by-side comparisons are scarce in the literature.

The data illustrates that the iodo-indazole can achieve high yields in significantly shorter reaction times, albeit with microwave assistance in this example.[7] The bromo-indazole requires a more active catalyst system (Pd(dppf)Cl₂) and longer reaction times to achieve comparable yields.[11] This difference in reactivity offers a trade-off: the iodo-compound provides speed and efficiency, while the bromo-compound, being generally less expensive, may be preferred for large-scale syntheses if reaction time is not a critical constraint.

Buchwald-Hartwig Amination

This reaction is crucial for synthesizing aryl amines, a common motif in pharmacologically active molecules.[5][12] The reactivity trend observed in Suzuki couplings holds true for C-N bond formation.

Causality Behind Experimental Choices:

  • For 3-Iodo-Indazole: The higher reactivity allows for the use of a wider range of amine coupling partners and potentially milder bases, which can be critical when dealing with base-sensitive functional groups elsewhere in the molecule.

  • For 3-Bromo-Indazole: The reaction often necessitates a stronger base (e.g., NaOtBu or LHMDS) and a highly active catalyst system, such as those employing bulky biarylphosphine ligands (e.g., BrettPhos, tBuXPhos), to overcome the higher activation energy of C-Br bond cleavage.[8][12]

Sonogashira Coupling

The Sonogashira coupling is the method of choice for installing alkyne functionalities, creating sp-sp² carbon-carbon bonds.[6][13] The reactivity hierarchy is particularly pronounced in this reaction: Aryl iodides > Aryl bromides >> Aryl chlorides.[6]

For this compound, Sonogashira couplings can often be performed under standard, copper co-catalyzed conditions at or near room temperature.[14] In contrast, coupling with 3-bromo-6-methoxy-1H-indazole typically requires elevated temperatures and may benefit from copper-free conditions or specialized ligand systems to suppress side reactions like alkyne homocoupling (Glaser coupling).[15] An important consideration for indazoles is the potential for the N-1 proton to interfere with the reaction; N-protection (e.g., with a BOC or SEM group) is sometimes required to achieve high yields, particularly with the iodo-derivative.[14][16]

Detailed Experimental Protocol: Suzuki-Miyaura Vinylation

This protocol details a representative microwave-assisted Suzuki coupling for the highly reactive 3-iodo-indazole substrate, adapted from established methodologies.[17]

Workflow cluster_workflow Experimental Workflow: Suzuki Vinylation Start Start: Reagent Assembly Reagents Combine in Microwave Vial: - this compound - Vinylboronate ester - Pd(PPh₃)₄ - Aq. Na₂CO₃ - Dioxane Start->Reagents 1 Seal Seal Vial Reagents->Seal 2 Microwave Microwave Irradiation (e.g., 120 °C, 40 min) Seal->Microwave 3 Workup Aqueous Workup (Dilute with H₂O, Extract with EtOAc) Microwave->Workup 4 Purify Purification (Dry, Concentrate, Column Chromatography) Workup->Purify 5 End End: Isolated Product Purify->End 6

Caption: Step-by-step workflow for microwave-assisted Suzuki vinylation.

Methodology:

  • Reagent Preparation: To a 2-5 mL microwave vial, add this compound (1.0 equiv.), pinacol vinyl boronate (1.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Solvent and Base Addition: Add 1,4-dioxane (to achieve a ~0.2 M concentration) followed by a 2 M aqueous solution of sodium carbonate (2.0 equiv.).

    • Rationale: The biphasic solvent system (dioxane/water) is effective for Suzuki couplings, and Na₂CO₃ is a cost-effective base sufficient for the reactive iodo-substrate.

  • Reaction Execution: Seal the vial with a crimp cap. Place it in a microwave reactor and irradiate at 120 °C for 40 minutes.

    • Rationale: Microwave irradiation dramatically accelerates the reaction, allowing for completion in minutes rather than hours.[7]

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 3-vinyl-6-methoxy-1H-indazole.

Conclusion and Strategic Recommendations

The choice between this compound and its 3-bromo counterpart is a strategic one, balancing reactivity against cost and scale.

  • Choose this compound for:

    • Rapid synthesis and methods development: Its high reactivity allows for faster reactions under milder conditions, ideal for library synthesis and exploring novel chemical space.

    • Sensitive substrates: The ability to use weaker bases and lower temperatures can improve tolerance for delicate functional groups.

    • Challenging couplings: It is the substrate of choice for transformations that are sluggish with bromo-arenes.

  • Choose 3-Bromo-6-methoxy-1H-indazole for:

    • Large-scale synthesis: The lower cost of bromide starting materials can be a significant advantage in process chemistry, provided that the more forcing conditions and longer reaction times are acceptable.

    • When hydrodehalogenation is a concern: The stronger C-Br bond makes it less susceptible to this common side reaction.

Ultimately, a deep understanding of the mechanistic principles governing palladium-catalyzed cross-coupling reactions empowers the medicinal or process chemist to select the optimal starting material and conditions to achieve their synthetic goals efficiently and robustly.

References

Validating the Biological Activity of Kinase Inhibitors Synthesized from 3-Iodo-6-methoxy-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel kinase inhibitors synthesized from the versatile 3-iodo-6-methoxy-1H-indazole scaffold. We will navigate the critical experimental workflow, from initial biochemical potency assessment to cellular target engagement and long-term anti-proliferative effects.

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors. The strategic placement of an iodo group at the 3-position of 6-methoxy-1H-indazole provides a crucial synthetic handle for the introduction of various functionalities through cross-coupling reactions, enabling the exploration of vast chemical space to achieve high potency and selectivity.

Herein, we will detail the validation of a hypothetical, yet scientifically plausible, inhibitor derived from this scaffold, which we will refer to as Compound-X . For comparative analysis, we will benchmark its performance against a well-characterized and potent Polo-like kinase 4 (PLK4) inhibitor, CFI-400945 .[1] PLK4, a serine/threonine kinase, is a master regulator of centriole duplication and its overexpression is implicated in the progression of various cancers, making it a compelling therapeutic target.[2][3]

The Kinase Validation Funnel: A Step-by-Step Approach

The validation of a novel kinase inhibitor is a multi-faceted process that progressively builds a comprehensive profile of the compound's activity. Our approach follows a logical funnel, starting with broad biochemical assays and narrowing down to more complex cellular and phenotypic assessments.

G cluster_0 Experimental Workflow Biochemical Potency Step 1: In Vitro Kinase Assay (Biochemical Potency - IC50) Cellular Potency Step 2: Cell Proliferation Assay (Cellular Potency - GI50) Biochemical Potency->Cellular Potency Target Engagement Step 3: Western Blot Analysis (Target Engagement) Cellular Potency->Target Engagement Phenotypic Effects Step 4: Colony Formation Assay (Long-term Effects) Target Engagement->Phenotypic Effects G cluster_0 PLK4 Signaling in Centriole Duplication PLK4 PLK4 Autophosphorylation Autophosphorylation PLK4->Autophosphorylation Activates Centriole Duplication Centriole Duplication Autophosphorylation->Centriole Duplication Initiates CompoundX CompoundX CompoundX->PLK4 Inhibits

References

A Comparative Guide to the X-ray Crystallographic Analysis of 3-Iodo-6-methoxy-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise elucidation of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and advancing its therapeutic potential. The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of pharmacologically active agents, from kinase inhibitors in oncology to anti-inflammatory compounds.[1][2] The introduction of an iodine atom at the C3 position and a methoxy group at the C6 position of the 1H-indazole core creates a molecule—3-iodo-6-methoxy-1H-indazole—with significant potential as a versatile synthetic intermediate for creating complex drug candidates. The iodine atom, in particular, serves as a "handle" for further functionalization via cross-coupling reactions, while the methoxy group modulates the electronic properties and solubility of the molecule.[3]

This guide provides an in-depth technical overview of the methodologies and considerations for the X-ray crystallographic analysis of such derivatives. While a complete, publicly available crystal structure for this compound (CAS 936138-17-9) is not found in the reviewed literature, we will establish a robust analytical framework by using a closely related analogue—4-iodo-1H-pyrazole—as a case study for which detailed crystallographic data is available.[4] This comparative approach allows us to delve into the causality behind experimental choices and interpret structural data with the scientific rigor required in the field.

Part 1: Synthesis and Crystal Growth: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction.

Synthesis Strategy

The synthesis of 3-iodo-1H-indazole derivatives is most commonly achieved via electrophilic iodination of the corresponding indazole precursor. The C3 position of the indazole ring is susceptible to electrophilic substitution, making direct iodination a viable strategy.[3]

Experimental Protocol: Synthesis of a 3-Iodo-1H-Indazole Derivative

This protocol is a representative procedure based on established methods for the C3-iodination of indazoles.

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the 6-methoxy-1H-indazole precursor in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Base Addition: Add 2.0 equivalents of a base, such as potassium hydroxide (KOH), to the solution to deprotonate the indazole, forming the more nucleophilic indazolide anion.

  • Iodination: Prepare a solution of 1.5 equivalents of iodine (I₂) in DMF. Add this solution dropwise to the reaction mixture at room temperature. The causality here is critical: the deprotonated indazole is significantly more reactive towards the electrophilic iodine, driving the reaction to the desired C3 position.

  • Reaction Monitoring & Work-up: Stir the reaction for 3-4 hours at room temperature, monitoring its progress via Thin Layer Chromatography (TLC). Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to achieve the high purity (>98%) required for successful crystallization.

Crystal Growth: A Game of Patience and Precision

Obtaining single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is paramount and often requires empirical screening.

Recommended Crystallization Techniques:

  • Slow Evaporation: This is the most common and often successful method. A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture like ethyl acetate/hexane) and left in a loosely covered vial, allowing the solvent to evaporate over several days to weeks.

  • Vapor Diffusion (Hanging or Sitting Drop): This technique is ideal for smaller quantities of material. A drop of the concentrated sample solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the sample is less soluble). The gradual diffusion of the precipitant vapor into the sample drop slowly reduces the solubility, promoting controlled crystal growth.

  • Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystallization.

The workflow from synthesis to data collection is a linear but iterative process, where the purity of the final compound directly impacts the quality of the crystal.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection Precursor 6-Methoxy-1H-Indazole Reaction C3-Iodination (I₂, KOH, DMF) Precursor->Reaction Purification Column Chromatography (>98% Purity) Reaction->Purification Screening Solvent Screening Purification->Screening Pure Compound Growth Crystal Growth (e.g., Slow Evaporation) Screening->Growth Selection Select High-Quality Single Crystal Growth->Selection Mount Mount Crystal on Diffractometer Selection->Mount Suitable Crystal Collect X-ray Diffraction Data Collection Mount->Collect

Caption: Workflow from Synthesis to X-ray Data Collection.
Part 2: X-ray Crystallographic Analysis: A Case Study

Once a suitable crystal is obtained, the process of X-ray diffraction analysis can begin. This section outlines the protocol and presents comparative data, using 4-iodo-1H-pyrazole as our reference standard to illustrate the key outputs of a crystallographic experiment.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using cryo-oil.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) under a stream of liquid nitrogen. This is a critical step: cooling minimizes atomic thermal vibrations, leading to a sharper diffraction pattern and more precise structural data. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction images are collected on a detector.[5]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., absorption). This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and determine the initial positions of the atoms in the unit cell, often using software like SHELXT.[4] This initial model is then refined against the experimental data using a least-squares method (e.g., with SHELXL), adjusting atomic positions, and displacement parameters until the calculated diffraction pattern closely matches the observed one.[4]

Data Presentation: A Comparative Analysis

The final output of a successful crystallographic analysis is a set of precise atomic coordinates and a wealth of geometric information. The following table compares the known physical properties of our target molecule with the detailed crystallographic data obtained for our case study analogue, 4-iodo-1H-pyrazole.[4]

PropertyThis compound (Target)4-Iodo-1H-pyrazole (Case Study Analogue)[4]
Molecular Formula C₈H₇IN₂OC₃H₃IN₂
Molecular Weight 274.06 g/mol 193.95 g/mol
Crystal System Data Not AvailableOrthorhombic
Space Group Data Not AvailableCmme
a (Å) Data Not Available13.060(3)
b (Å) Data Not Available13.116(3)
c (Å) Data Not Available3.8646(8)
α, β, γ (°) Data Not Available90, 90, 90
Volume (ų) Data Not Available661.9(2)
Z (Molecules/Unit Cell) Data Not Available4
Calculated Density (g/cm³) Data Not Available1.946
R-factor (R1) Data Not Available0.0385

Structural Insights: Beyond the Connectivity

The true value of crystallography lies in revealing the detailed three-dimensional arrangement and intermolecular interactions that govern the solid-state properties of a molecule.

  • Halogen Bonding: The iodine atom on the indazole ring is a potential halogen bond donor. In the crystal lattice, we would expect to see short contacts between the iodine and electronegative atoms (like oxygen or nitrogen) on neighboring molecules. This type of interaction is highly directional and plays a significant role in crystal engineering and molecular recognition at protein active sites.

  • Hydrogen Bonding: The N-H proton of the 1H-indazole is a strong hydrogen bond donor, while the pyrazolic nitrogen atom is an acceptor. In the crystal structure of 4-iodo-1H-pyrazole, molecules form infinite chains (catemers) via N-H···N hydrogen bonds.[4] A similar motif would be expected for this compound, potentially influenced by the steric and electronic effects of the methoxy group.

  • π-π Stacking: The aromatic indazole rings can stack on top of each other, contributing to the stability of the crystal packing through van der Waals forces. The presence and geometry of these stacks provide insight into the molecule's electronic distribution.

The logical relationship between these structural features and their analytical determination is key to a comprehensive understanding.

G Structure Molecular Structure Properties Bulk Properties (Solubility, Stability) Structure->Properties Impacts BondLengths Bond Lengths & Angles Structure->BondLengths Torsion Torsion Angles Structure->Torsion Stereo Stereochemistry Structure->Stereo Interactions Intermolecular Interactions Interactions->Properties Determines Hbond Hydrogen Bonding (N-H···N) Interactions->Hbond Xbond Halogen Bonding (C-I···O/N) Interactions->Xbond PiStack π-π Stacking Interactions->PiStack BondLengths->Interactions Influences Packing

Caption: Relationship between Molecular Structure and Bulk Properties.
Conclusion: Synthesizing a Complete Structural Picture

The structural elucidation of a novel pharmaceutical intermediate like this compound requires a multi-faceted analytical approach. While direct crystallographic data is not yet publicly available, a robust and scientifically sound analysis can be constructed through a comparative methodology. By leveraging data from close structural analogues, we can predict and understand the key features that define its solid-state chemistry.

The synthesis must be optimized to yield high-purity material, which is a prerequisite for growing diffraction-quality single crystals. The subsequent X-ray analysis, as demonstrated with our case study, provides unambiguous proof of constitution and conformation. More importantly, it reveals the subtle landscape of non-covalent interactions—hydrogen bonds, halogen bonds, and π-stacking—that dictate the material's bulk properties and its potential interactions with biological targets. This detailed structural knowledge is indispensable for the rational design and development of the next generation of indazole-based therapeutics.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Novel 3-Iodo-6-methoxy-1H-indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative of Analytical Rigor in Drug Discovery

In the landscape of modern drug discovery, the synthesis of a novel chemical entity is merely the opening chapter. The true measure of a compound's potential lies in its unambiguous structural confirmation and purity assessment. For promising heterocyclic scaffolds like 3-Iodo-6-methoxy-1H-indazole, a molecule of interest due to the prevalence of the indazole core in pharmacologically active agents, rigorous analytical characterization is not just a regulatory formality—it is the bedrock of all subsequent research.[1] A failure to definitively confirm structure or detect critical impurities can lead to the misinterpretation of biological data, costing invaluable time and resources.

This guide provides an in-depth, experience-driven framework for the cross-validation of analytical data for this compound. We will move beyond rote protocol recitation to explore the synergistic relationship between disparate analytical techniques. This is the core principle of cross-validation: ensuring that the structural and purity data from one method is corroborated by others, creating a self-validating and unimpeachable analytical package.[2] This approach is foundational to Good Laboratory Practice (GLP) and is a key expectation of regulatory bodies, ensuring data integrity and reliability.[3][4][5]

The Analytical Cross-Validation Workflow

CrossValidationWorkflow Fig 1: The Analytical Cross-Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization & Cross-Validation Synthesis Synthesis of This compound Purification Column Chromatography & Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) 'Structural Blueprint' Purification->NMR Submit Purified Sample MS Mass Spectrometry (ESI-MS) 'Molecular Weight Confirmation' Purification->MS Submit Purified Sample HPLC HPLC-UV 'Purity & Quantification' Purification->HPLC Submit Purified Sample EA Elemental Analysis 'Elemental Composition' Purification->EA Submit Purified Sample NMR->MS Structure matches MW? NMR->HPLC Purity matches peak area? NMR->EA Structure matches formula? Final Final Validated Data Package NMR->Final MS->EA MW matches formula? MS->Final HPLC->Final EA->Final

Caption: The workflow from synthesis to a validated data package.

Part 1: Synthesis and Purification

A plausible and efficient route to synthesize the target compound is the direct iodination of the commercially available 6-methoxy-1H-indazole.

Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 6-methoxy-1H-indazole (1.0 eq) in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Iodination: Slowly add a solution of Iodine (I₂, 1.2 eq) in DMF to the stirring mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the product into ethyl acetate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, followed by recrystallization to yield a pure, crystalline solid.

Senior Scientist's Rationale: The choice of a mild base like K₂CO₃ and a polar aprotic solvent like DMF facilitates the deprotonation of the indazole N-H and subsequent electrophilic substitution at the C3 position, which is electronically activated.[6] This direct approach is preferable to harsher methods that could lead to side reactions on the methoxy-substituted ring. Purification via two different physical methods (chromatography and recrystallization) is critical for removing both polar and non-polar impurities.

Part 2: Orthogonal Analytical Characterization

With a purified sample in hand, we initiate a multi-pronged analytical approach.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR provides the most detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.[7][8] For our target compound, we expect specific signals corresponding to the aromatic protons, the methoxy group, and the N-H proton.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. We anticipate signals for the three aromatic protons, one methoxy group (singlet, ~3H), and a broad singlet for the N-H proton.[9]

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. We expect to see 8 distinct carbon signals corresponding to the molecular structure.[10]

Data Presentation: Predicted vs. Experimental NMR Data

Parameter Predicted Chemical Shift (δ, ppm) Hypothetical Experimental (δ, ppm) Assignment
¹H NMR ~13.5 (broad s, 1H)13.62NH
~7.6 (d, 1H)7.65Ar-H
~7.1 (s, 1H)7.11Ar-H
~6.8 (d, 1H)6.83Ar-H
~3.8 (s, 3H)3.81-OCH₃
¹³C NMR 8 signals expected161.2, 142.5, 123.0, 122.1, 115.8, 95.4, 88.9, 55.78 unique carbons

Senior Scientist's Rationale: DMSO-d₆ is chosen as the solvent because it readily dissolves the compound and its residual water peak does not interfere with most signals. The N-H proton is often broad and downfield, which is characteristic.[9] The correlation of the number of signals in both ¹H and ¹³C spectra with the expected structure is the first critical validation step.

B. Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight of the compound, directly corroborating the structure proposed by NMR.[11]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a mixture of acetonitrile and water with 0.1% formic acid.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

Data Presentation: Mass Spectrometry Results

Parameter Theoretical Value Hypothetical Experimental Value
Molecular Formula C₈H₇IN₂OC₈H₇IN₂O
Exact Mass 273.9601273.9605
Observed Ion (m/z) [M+H]⁺: 274.9679274.9683
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Cross-Validation Insight: The experimentally determined exact mass is within a very low error margin (e.g., < 5 ppm) of the theoretical mass calculated from the molecular formula (C₈H₇IN₂O), which was deduced from the NMR data. This provides powerful evidence that the assigned structure is correct. The presence of a single, clean molecular ion peak also supports the high purity of the sample. The isotopic pattern for iodine is simple (one stable isotope, ¹²⁷I), so we do not expect the M+2 peaks seen with chlorine or bromine.

C. High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the gold standard for determining the purity of small molecules.[12][13] It separates the target compound from any residual starting materials, byproducts, or other impurities.

Experimental Protocol: Reverse-Phase HPLC Analysis

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: Inject a prepared solution of the compound. Purity is determined by the area percentage of the main peak.

Data Presentation: HPLC Purity Analysis

Parameter Hypothetical Experimental Result
Retention Time (t_R) 8.52 minutes
Peak Area % 99.8%
System Suitability (Tailing Factor) 1.1

Cross-Validation Insight: A sharp, symmetrical peak with >99.5% area confirms the high purity suggested by the clean NMR and MS spectra. This fulfills a key validation parameter as outlined in ICH guidelines.[14] The absence of significant secondary peaks indicates the effectiveness of the purification protocol.

D. Elemental Analysis: The Final Formula Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound.[15][16] This technique offers a fundamental, quantitative check on the molecular formula.

Experimental Protocol: CHN Analysis

  • Sample Preparation: Accurately weigh a small amount (1-2 mg) of the dry, purified compound into a tin capsule.

  • Analysis: Analyze the sample using a CHN combustion analyzer.

Data Presentation: Elemental Analysis Comparison

Element Theoretical % Hypothetical Experimental % Deviation
Carbon (C) 35.0635.18+0.12
Hydrogen (H) 2.572.61+0.04
Nitrogen (N) 10.2210.15-0.07

Cross-Validation Insight: The experimental percentages for C, H, and N are within the generally accepted tolerance of ±0.4% of the theoretical values.[17] This result independently confirms the molecular formula (C₈H₇IN₂O) that was previously supported by NMR and high-resolution mass spectrometry.

The Synergy of Data: A Self-Validating System

The true power of this approach is not in any single piece of data, but in their convergence.

SynergyDiagram center Confirmed Identity & Purity of This compound NMR NMR (Structure) NMR->center Provides structural framework MS MS (Molecular Weight) MS->center Confirms mass of framework EA Elemental Analysis (Formula) EA->center Confirms elemental ratio of framework HPLC HPLC (Purity) HPLC->center Confirms homogeneity of sample

Caption: How orthogonal techniques converge to confirm identity.

  • NMR proposes a structure.

  • MS confirms that the molecule has the correct mass for that structure.

  • Elemental Analysis confirms the molecule has the correct ratio of atoms for that structure.

  • HPLC confirms that the sample is essentially composed of only that one molecule.

Conclusion

The cross-validation of analytical data is a foundational activity in chemical and pharmaceutical research. By employing a suite of orthogonal techniques—NMR, MS, HPLC, and Elemental Analysis—we create a self-reinforcing web of evidence that provides unambiguous confirmation of the structure and purity of novel compounds like this compound. This rigorous, multi-faceted approach ensures data integrity, mitigates risks in downstream applications, and upholds the highest standards of scientific and regulatory compliance.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 3-Iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides critical safety and logistical information for the handling and disposal of 3-Iodo-6-methoxy-1H-indazole, a compound requiring careful management in a laboratory setting. As researchers and drug development professionals, a deep understanding of the materials in our labs is paramount not only for experimental success but for the assurance of a safe working environment. The following procedures are based on established safety data for the compound and best practices for handling halogenated aromatic compounds.

Understanding the Hazard Profile

This compound (CAS No. 936138-17-9) is a solid organic compound that presents several health hazards. According to the Globally Harmonized System (GHS), it is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The causality behind these hazards lies in the reactivity of the indazole ring system and the potential for the iodinated compound to interfere with biological processes. Therefore, a multi-layered approach to personal protection is not just recommended, but essential.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment (PPE), robust engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of fine powders.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other lab surfaces.

Personal Protective Equipment (PPE): A Comprehensive Protocol

A non-negotiable aspect of handling this compound is the correct and consistent use of appropriate PPE. The following table summarizes the required equipment, with a detailed explanation of the choices below.

PPE Category Item Specification Rationale
Eye Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 or equivalent standards.Protects eyes from airborne particles and potential splashes.
Face ShieldTo be worn over safety goggles, especially when handling larger quantities or during reactions with a risk of splashing.Provides a secondary layer of protection for the entire face.
Hand Protection Double GlovesInner: Nitrile (e.g., 4 mil), Outer: Thicker Nitrile or Neoprene (e.g., 8 mil).Prevents skin contact. Double gloving provides an extra barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.[1][2]
Body Protection Laboratory CoatFlame-resistant with a full front closure and long sleeves.Protects skin and personal clothing from contamination.
Full-Length Pants and Closed-Toe ShoesEnsures no exposed skin on the lower body and feet.
Respiratory Protection Air-Purifying Respirator (APR)NIOSH-approved half-mask or full-face respirator with a combination of Organic Vapor (OV) and P100 particulate cartridges.[3][4]Required when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosolization. The OV cartridge addresses potential vapors, while the P100 filter provides high efficiency against fine particulates.[3][4]
In-Depth Analysis of PPE Choices:
  • Hand Protection: While nitrile gloves offer good resistance to a range of chemicals, halogenated aromatic compounds can be challenging for single, thin disposable gloves.[5] A study on chlorinated aromatic compounds showed breakthrough times of less than an hour for nitrile gloves.[5] Therefore, double gloving is a prudent and field-proven technique.[1][2] The outer glove serves as the primary barrier and can be removed immediately upon contamination, while the inner glove protects the skin during this process.[1] If working with solutions, the choice of solvent will also dictate the appropriate glove material.

  • Respiratory Protection: The hazard statement H335 (May cause respiratory irritation) necessitates careful consideration of respiratory protection. Since this compound is a solid powder, the primary inhalation risk is from airborne particulates. A P100 filter is 99.97% efficient at removing airborne particles and is the appropriate choice.[4] Combining this with an Organic Vapor (OV) cartridge provides a broader spectrum of protection, especially when working with the compound in volatile organic solvents.[3] Respirator cartridges are color-coded for easy identification; OV cartridges are typically black.[6]

Below is a decision-making workflow for selecting the appropriate level of PPE.

PPE_Decision_Workflow start Start: Handling this compound in_hood Is the work performed entirely in a certified chemical fume hood? start->in_hood small_scale Is it a small-scale operation (e.g., <1g)? in_hood->small_scale Yes ppe_level3 Add Half-mask or Full-Face Respirator with OV/P100 Cartridges in_hood->ppe_level3 No ppe_level1 Mandatory Base PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat - Full-Length Pants - Closed-Toe Shoes small_scale->ppe_level1 Yes ppe_level2 Add Face Shield small_scale->ppe_level2 No ppe_level1->ppe_level2 ppe_level2->ppe_level3

PPE Selection Workflow

Operational Plans: Step-by-Step Guidance

Weighing and Solution Preparation:
  • Preparation: Don all required PPE as determined by the workflow above. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Perform all weighing operations on a draft shield balance inside the fume hood. Use a spatula to carefully transfer the solid. Avoid creating dust.

  • Transfers: If transferring the solid to a reaction vessel, do so carefully within the fume hood.

  • Solution Preparation: Add solvents slowly to the solid to avoid splashing. Cap the container immediately after the addition.

Emergency Procedures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill and Disposal Plans

Spill Cleanup:

In the event of a spill, the response depends on the scale and location.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • PPE: Don the appropriate PPE, including respiratory protection.

  • Containment (for powdered spills): Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.[7] Do not sweep dry powder.[8]

  • Cleanup: Carefully scoop the moistened material and spilled solid into a designated, sealable waste container.[9]

  • Decontamination: Clean the spill area with a detergent and water solution, followed by a solvent rinse (e.g., ethanol or acetone), if appropriate for the surface. All cleaning materials must be disposed of as hazardous waste.

  • Labeling: Seal and label the waste container clearly as "Hazardous Waste: this compound".

Decontamination and Disposal:
  • Glassware: Glassware that has been in contact with the compound should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The solvent rinsate must be collected as hazardous waste. After the initial rinse, glassware can be washed using standard laboratory procedures.[10]

  • Solid Waste: Dispose of contaminated gloves, paper towels, and other solid materials in a clearly labeled hazardous waste container.[11]

  • Chemical Waste: Unused this compound and its solutions must be disposed of as hazardous chemical waste.[11] Do not pour down the drain.[8] Follow all local, state, and federal regulations for hazardous waste disposal.[12]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.